Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-11-8-13-6-9-16(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,11,13H,6-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDLYAHRIXBDKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624236 | |
| Record name | Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130312-10-6 | |
| Record name | Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties, synthesis, and potential biological significance of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate. The information is curated for professionals in the fields of chemical research and drug development.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₃ | N/A |
| Molecular Weight | 261.32 g/mol | [1] |
| Purity | Typically ≥96% | [1] |
| CAS Number | 130312-10-6 | [2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, general methods for the synthesis of piperidine derivatives can be adapted. A plausible synthetic approach involves the Dieckmann condensation.[3]
A general experimental workflow for the synthesis of a piperidine core structure is outlined below.
Caption: General workflow for piperidine derivative synthesis.
A potential synthetic pathway for a related compound, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, involves the reaction of N-benzyl glycine ethyl ester with a 4-halogenated ethyl butyrate, followed by a base-catalyzed cyclization.[4] The crude product is then purified through crystallization.[4]
Biological Significance and Potential Applications
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals.[5][6] Derivatives of piperidine exhibit a broad spectrum of biological activities, including neuropharmacological, antimicrobial, anticancer, and anti-inflammatory properties.[6][7]
Potential in Neuroscience Research
Piperidine derivatives are of significant interest in the development of treatments for neurological and neurodegenerative disorders.[7][8] They have been shown to interact with various receptors in the central nervous system, including dopamine, serotonin, and acetylcholine receptors.[7] For instance, certain piperidine-based compounds act as cholinesterase inhibitors, which are a key therapeutic strategy for Alzheimer's disease.[7]
The general mechanism of action for many neurologically active piperidine compounds involves the modulation of neurotransmitter signaling pathways.
Caption: Potential neuromodulatory signaling of piperidine derivatives.
Given the structural similarities to other biologically active piperidines, this compound may serve as a valuable building block in the synthesis of novel therapeutic agents, particularly in the realm of neuroscience drug discovery.[9][10] Further research is warranted to fully elucidate its specific biological targets and pharmacological profile.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. Page loading... [guidechem.com]
- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biosynce.com [biosynce.com]
- 8. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases [mdpi.com]
- 9. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
An In-depth Technical Guide to tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and properties of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, a key intermediate in medicinal chemistry and organic synthesis. This document details experimental protocols, quantitative data, and logical workflows to support its application in research and drug development.
Introduction and Chemical Identity
The compound of interest, systematically named tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, is a derivative of piperidine featuring an acetaldehyde moiety at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The initial query for "1-Z-4-(2-oxo-ethyl)piperidine" appears to be a misnomer, as the "Z" designation describes the stereochemistry of a double bond, which is absent in this saturated heterocyclic system.[1][2][3][4][5] The stable and commercially available compound is the N-Boc protected form, which is widely used as a versatile building block in the synthesis of complex molecules.[6]
The N-Boc group provides stability and modulates the reactivity of the piperidine nitrogen, making the compound amenable to a wide range of chemical transformations, particularly at the reactive aldehyde functional group.[6]
Chemical Structure
IUPAC Name: tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate[7] Synonyms: N-Boc-4-piperidineacetaldehyde, 4-(2-Oxoethyl)piperidine-1-carboxylic acid tert-butyl ester, tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate[6] CAS Number: 142374-19-4[6] Molecular Formula: C₁₂H₂₁NO₃[6] Molecular Weight: 227.30 g/mol [6][7]
Physicochemical and Spectroscopic Data
The physical and chemical properties of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| Physical State | Solid | [8] |
| Melting Point | 38-42 °C | [8] |
| Boiling Point (Predicted) | 318.1 ± 15.0 °C | [8] |
| Density (Predicted) | 1.035 ± 0.06 g/cm³ | [8] |
| Flash Point | 146.2 °C | [8] |
| Refractive Index | 1.467 | [8] |
| Polar Surface Area (PSA) | 46.61 Ų | [8] |
| logP (XLogP3) | 2.16 | [8] |
| ¹H-NMR (500 MHz, CDCl₃) δ (ppm) | 9.76 (t, J=1.9 Hz, 1H), 3.75–3.67 (m, 1H), 3.39–3.26 (m, 2H), 2.42 (td, J=7.4, 1.9 Hz, 2H), 1.94–1.57 (m, 7H), 1.46 (s, 9H), 1.35–1.20 (m, 10H) | [9] |
| ¹³C-NMR (126 MHz, CDCl₃) δ (ppm) | 203.1, 154.8, 79.0, 57.4, 46.4, 44.1, 34.5, 30.4, 29.7, 29.6, 29.4, 29.3, 28.7, 26.5, 23.6, 22.2 | [9] |
Synthesis and Experimental Protocols
The most common and efficient synthesis of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate involves the oxidation of its precursor, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. Several mild oxidation methods are employed to achieve this transformation with high yield and selectivity, preventing over-oxidation to the corresponding carboxylic acid. Below are detailed protocols for three widely used methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and TEMPO-catalyzed oxidation.
Caption: Synthetic workflow for tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
Dess-Martin Periodinane (DMP) Oxidation[10]
This method is favored for its mild reaction conditions (room temperature, neutral pH) and high chemoselectivity, making it suitable for substrates with sensitive functional groups.[10][11]
-
Materials:
-
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Anhydrous dichloromethane (DCM) (0.2 M solution of the alcohol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
-
Procedure:
-
Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add Dess-Martin Periodinane in one portion to the stirred solution at room temperature.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[10]
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir the biphasic mixture vigorously until the solid byproducts dissolve and the layers become clear.[10]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and then with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
-
Swern Oxidation[10][12][13][14][15][16]
The Swern oxidation is a reliable, high-yielding method that utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.[10] A key consideration is the production of the malodorous byproduct dimethyl sulfide, requiring the procedure to be performed in a well-ventilated fume hood.[12]
-
Materials:
-
Oxalyl chloride (1.5 eq)
-
Anhydrous dimethyl sulfoxide (DMSO) (2.2-2.7 eq)
-
Anhydrous dichloromethane (DCM)
-
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5.0-7.0 eq)
-
Water, 1 M HCl (for workup)
-
-
Procedure:
-
To a stirred solution of oxalyl chloride in anhydrous DCM (approx. 0.2 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO in DCM dropwise, ensuring the internal temperature remains below -65 °C.[10][13]
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate in anhydrous DCM dropwise, again maintaining the internal temperature below -65 °C.[10]
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.[10]
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography as needed.
-
TEMPO-Catalyzed Oxidation[10]
This method uses a catalytic amount of the stable nitroxyl radical (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric co-oxidant, typically sodium hypochlorite (bleach). It is advantageous for its cost-effectiveness and reduced chemical waste.[10]
-
Materials:
-
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq)
-
TEMPO (0.01 eq)
-
Sodium bromide (NaBr) (0.1 eq)
-
Dichloromethane (DCM) (0.5 M solution of the alcohol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Sodium hypochlorite (NaOCl, household bleach, ~5-8%) (1.2 eq)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
-
Procedure:
-
Dissolve the alcohol, TEMPO, and NaBr in DCM. Add the saturated aqueous NaHCO₃ solution.[10]
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise, maintaining the temperature at 0 °C. The reaction is often indicated by a color change from orange to pale yellow.[10]
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.[10]
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.[10]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 1 M HCl and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
-
Chemical Reactivity and Applications
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate is a valuable synthetic intermediate due to the reactivity of its aldehyde group and the stability of the Boc-protected amine. It serves as a precursor for a wide array of more complex molecules, particularly in the development of pharmaceutical agents.
Caption: Reactivity pathways of tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
-
Reductive Amination: The aldehyde readily reacts with primary or secondary amines to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield substituted N-alkylated aminoethyl piperidines. This is a cornerstone reaction for building diversity in drug discovery programs.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphonium ylides or phosphonate carbanions provides a reliable route to vinyl-substituted piperidines, extending the carbon chain and introducing double bonds for further functionalization.
-
Nucleophilic Additions: Grignard reagents and organolithium compounds add to the aldehyde to form secondary alcohols, providing a method for introducing a wide variety of alkyl, aryl, and vinyl groups.
-
Aldol and Related Condensations: The aldehyde can participate in aldol condensations with ketones or other enolizable carbonyl compounds to form β-hydroxy carbonyl compounds, which can be subsequently dehydrated to α,β-unsaturated systems.
-
Boc Deprotection: The tert-butoxycarbonyl protecting group is stable to most nucleophilic and basic conditions but can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane). This unmasks the secondary amine of the piperidine ring, allowing for subsequent N-alkylation, N-arylation, or acylation.
Unprotected 4-(2-oxoethyl)piperidine
The unprotected analogue, 4-(2-oxoethyl)piperidine, is significantly less stable due to the presence of both a reactive secondary amine and an aldehyde. It is prone to self-condensation and polymerization. For handling and storage, it is typically converted to a more stable salt form, such as the hydrochloride salt. Synthesis of the unprotected form would generally proceed by deprotection of the N-Boc derivative under acidic conditions just prior to its use in a subsequent reaction.
Safety and Handling
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate is an irritant. Safety precautions should be observed during handling.
-
Hazard Statements:
-
Precautionary Measures:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
This guide provides a foundational understanding of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate for its effective use in a research and development setting. For specific applications, further literature review is recommended.
References
- 1. E–Z notation - Wikipedia [en.wikipedia.org]
- 2. Sequence Rules: The E,Z Designation | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Khan Academy [khanacademy.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scbt.com [scbt.com]
- 7. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to the Spectroscopic Data of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 130312-10-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, with the CAS number 130312-10-6. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules, including the anti-thromboembolic drug Riociguat.[1][2] Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic characteristics based on data from structurally similar pyrazolo[3,4-b]pyridine derivatives and general principles of spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. These predictions are derived from the analysis of related compounds and established spectroscopic principles for heterocyclic amines.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.50 | d | 1H | Pyridine-H |
| ~8.10 | d | 1H | Pyridine-H |
| ~7.10-7.40 | m | 4H | Aromatic-H (Fluorobenzyl) |
| ~7.00 | t | 1H | Pyridine-H |
| ~5.60 | s | 2H | CH₂ (Benzyl) |
| ~4.50 | br s | 2H | NH₂ |
Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-F (Fluorobenzyl) |
| ~155 | C (Pyrazolo-pyridine) |
| ~148 | C (Pyrazolo-pyridine) |
| ~145 | C (Pyrazolo-pyridine) |
| ~130 | CH (Pyridine) |
| ~129 | CH (Fluorobenzyl) |
| ~128 | C (Fluorobenzyl) |
| ~124 | CH (Fluorobenzyl) |
| ~115 | CH (Fluorobenzyl) |
| ~110 | CH (Pyridine) |
| ~105 | C (Pyrazolo-pyridine) |
| ~50 | CH₂ (Benzyl) |
Predicted solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1640-1600 | Strong | N-H bend (scissoring) and C=N stretch |
| 1590-1450 | Strong | Aromatic C=C stretch |
| 1250-1200 | Strong | C-F stretch |
| 1350-1250 | Strong | Aromatic C-N stretch |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 241.1 | [M+H]⁺ (Molecular Ion) |
| 109.0 | [C₇H₆F]⁺ (Fluorotropylium ion) |
| 91.0 | [C₇H₇]⁺ (Tropylium ion, from loss of F) |
| 133.1 | [M - C₇H₆F]⁺ |
Ionization method: Electrospray Ionization (ESI).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (KBr Pellet Method) : 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.[3]
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).[4]
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.[5] A small amount of formic acid may be added to promote protonation in positive ion mode.[5]
-
Data Acquisition : The sample solution is introduced into the ESI source via direct infusion or through an LC column. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. A full scan is performed over a relevant mass-to-charge (m/z) range (e.g., 50-500). For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID).[6][7]
Visualizations
Synthetic and Characterization Workflow
The following diagram illustrates a plausible synthetic route for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine and the subsequent analytical workflow for its characterization.
Caption: Synthetic and analytical workflow for the target compound.
Logical Relationship of Spectroscopic Analysis
This diagram shows the logical flow of how different spectroscopic techniques contribute to the structural elucidation of the target molecule.
Caption: Interplay of spectroscopic techniques for structural analysis.
References
- 1. CN102491974A - Method for synthesizing 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uni-saarland.de [uni-saarland.de]
- 7. uab.edu [uab.edu]
An In-depth Technical Guide to the Safety and Handling of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate
Introduction
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure combines a piperidine scaffold, protected at the nitrogen atom with a carboxybenzyl (Cbz or Z) group, and features a reactive acetaldehyde substituent at the 4-position. The presence of these functional groups necessitates careful handling and adherence to strict safety protocols to minimize risks to researchers and laboratory personnel. This document provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency responses associated with this compound, based on data from structurally related molecules.
Hazard Identification and Classification
Based on its structure, this compound is anticipated to possess hazards associated with piperidine derivatives and aldehydes.
-
Piperidine Moiety: The core piperidine structure is present. Piperidine itself is a toxic and corrosive substance. It is known to cause severe skin burns and eye damage, is toxic upon inhalation and skin contact, and may have adverse effects on the liver and kidneys.[1][2]
-
Aldehyde Functionality: Aldehydes are reactive electrophiles. They can be irritating to the skin, eyes, and respiratory system.[3] Some aldehydes are also known sensitizers, capable of causing allergic skin reactions upon repeated exposure.[3]
-
Benzyl Carboxylate Group: This group is generally less hazardous. However, compounds like benzyl benzoate can cause skin and respiratory irritation.[4]
Given these components, the compound should be treated as harmful if swallowed, toxic in contact with skin, causing severe skin and eye irritation, and potentially causing respiratory irritation.
Physical and Chemical Properties (Inferred)
Specific quantitative data for the target compound is unavailable. The table below presents data for related compounds to provide an estimated profile.
| Property | Piperidine | N-Boc-piperidine-4-carboxaldehyde | Benzyl Benzoate |
| CAS Number | 110-89-4[5] | 135431-33-9 | 120-51-4[4] |
| Molecular Formula | C₅H₁₁N | C₁₁H₁₉NO₃ | C₁₄H₁₂O₂ |
| Appearance | Clear, colorless liquid[2] | Solid | Colorless liquid or white solid[4] |
| Boiling Point | 106 °C | Not Available | 323-324 °C |
| Density | 0.862 g/cm³ | Not Available | 1.118 g/cm³ |
| Hazards | Flammable, Toxic, Corrosive[1][5] | Skin, Eye, Respiratory Irritant[6] | Harmful if swallowed, Skin Irritant[4] |
Toxicological Data (Analog-Based)
The following table summarizes toxicological data for piperidine, the core hazardous structure. This data should be considered for a conservative risk assessment.
| Compound | Route | Species | Value | Reference |
| Piperidine | Oral (LD50) | Rat | 133 - 740 mg/kg | [7] |
| Dermal (LD50) | Rabbit | 275 mg/kg | ||
| Inhalation (LC50) | Rat | 4000 ppm (4h) | ||
| Benzyl Benzoate | Oral (LD50) | Rat | 1700 mg/kg |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%.
The acute toxicity of substituted piperidines can vary significantly based on the nature and position of the substituents.[8]
Experimental Protocols and Handling
Engineering Controls
-
All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[9]
-
The fume hood should have a face velocity of 80-120 feet per minute.
-
An eyewash station and safety shower must be readily accessible and located close to the workstation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory:
-
Eye and Face Protection: Chemical splash-proof goggles and a full-face shield must be worn at all times.[3]
-
Hand Protection: Double-gloving is recommended. Use chemical-resistant gloves such as butyl rubber or nitrile rubber.[1][3] Check glove integrity before and during use. Contaminated gloves should be disposed of properly, and hands washed thoroughly after removal.[10]
-
Skin and Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes are required. For larger quantities, a chemically resistant apron or suit should be considered.[10]
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
General Hygiene and Safe Handling Practices
-
Avoid all personal contact, including inhalation and skin/eye contact.[11]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[12]
-
Keep containers tightly sealed when not in use.[6]
-
Use the smallest quantity of the chemical necessary for the experiment.[9]
-
When transferring the chemical, use appropriate tools like a spatula or a syringe and ensure it is done within the fume hood.[9]
Storage and Stability
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[13] The storage area should be separate from incompatible materials.
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these may react exothermically or degrade the compound.[14]
-
Stability: The compound is expected to be stable under recommended storage conditions.[14] The aldehyde group may be susceptible to air oxidation over time; storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term preservation.[15]
Spill and Emergency Procedures
Spills
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a spill pillow.[15]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact the institution's emergency response team.
-
Provide details of the spilled material. Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid Measures
-
Inhalation: Move the person to fresh air immediately.[10] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing.[16] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[16] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, sealed, and properly labeled container.
-
Dispose of the waste in accordance with all local, state, and federal regulations.[11] Do not dispose of it down the drain.
Mandatory Visualizations
Hazard Identification and Mitigation Workflow
The following diagram outlines the logical workflow for safely handling this compound, from initial hazard assessment to post-experimental procedures.
Caption: Workflow for hazard identification and mitigation.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. nj.gov [nj.gov]
- 3. homework.study.com [homework.study.com]
- 4. ICSC 0390 - BENZYL BENZOATE [inchem.org]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. benchchem.com [benchchem.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. kasturiaromatics.com [kasturiaromatics.com]
- 13. chemos.de [chemos.de]
- 14. fishersci.se [fishersci.se]
- 15. web.stanford.edu [web.stanford.edu]
- 16. carlroth.com [carlroth.com]
The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex piperidine-containing molecules, a scaffold prevalent in numerous pharmaceuticals, necessitates a robust and versatile protecting group strategy. Among the arsenal of protective groups available to the synthetic chemist, the carboxybenzyl (Cbz or Z) group stands out as a stalwart guardian of the amine functionality. Introduced by Bergmann and Zervas in the 1930s for peptide synthesis, its utility has since expanded significantly, proving indispensable in the strategic construction and functionalization of the piperidine ring. This in-depth technical guide provides a comprehensive overview of the pivotal role of the Cbz protecting group in piperidine synthesis, detailing its mechanism, strategic applications, and providing practical experimental protocols.
Core Principles: Mechanism of Action
The primary function of the Cbz group is to temporarily mask the nucleophilicity and basicity of the piperidine nitrogen. This is achieved by converting the secondary amine into a less reactive carbamate through reaction with benzyl chloroformate (Cbz-Cl) or a related reagent.[1][2] This transformation allows for subsequent chemical modifications on other parts of the molecule that would otherwise be compromised by the reactive piperidine nitrogen.
The introduction of the Cbz group typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the piperidine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2]
Deprotection, or the removal of the Cbz group, is most commonly and cleanly achieved through catalytic hydrogenolysis.[3] This mild method involves the use of a palladium catalyst (typically on a carbon support, Pd/C) and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate.[3] The reaction cleaves the benzylic C-O bond, liberating the unstable carbamic acid, which spontaneously decarboxylates to yield the free piperidine, toluene, and carbon dioxide.[2] This process is highly selective and leaves many other functional groups intact.
Alternatively, the Cbz group can be removed under acidic conditions, such as with HBr in acetic acid, although this method is less mild and may affect other acid-sensitive functionalities.[2][4]
Strategic Applications in Piperidine Synthesis
The Cbz group's stability to a wide range of reaction conditions, including basic and mildly acidic media, makes it an ideal choice for multi-step syntheses.[5] Its key strategic advantage lies in its orthogonality to other common amine protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[2][6] This orthogonality allows for the selective deprotection of one amine in the presence of others, a crucial requirement in the synthesis of complex molecules with multiple nitrogen atoms.
In the context of piperidine synthesis, the Cbz group is employed in several key ways:
-
Protection during ring construction: When synthesizing the piperidine ring itself, for instance, through cyclization reactions, the nitrogen atom of a precursor is often protected with a Cbz group to prevent unwanted side reactions.
-
Facilitating functionalization: Once the piperidine ring is formed, the N-Cbz group allows for the selective modification of other positions on the ring or on appended side chains. For example, it enables reactions such as alkylations, acylations, and cross-coupling reactions at other sites of the molecule without interference from the piperidine nitrogen.
-
Control of stereochemistry: The presence of the Cbz group can influence the stereochemical outcome of reactions at adjacent centers, providing a degree of stereocontrol during the synthesis.[5]
-
Enhancing crystallinity: The introduction of the Cbz group can often lead to more crystalline and easily purifiable intermediates, a significant advantage in both laboratory-scale synthesis and large-scale production.[6]
Quantitative Data Summary
The following tables summarize quantitative data for the Cbz protection and deprotection of various piperidine derivatives, providing a comparative overview of reaction conditions and yields.
| Substrate | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Piperidine-4-carboxylic acid | Cbz-Cl, NaHCO₃, 0 °C to rt | THF/H₂O | 5 h | 96 | [7] |
| Piperidin-4-one | Cbz-Cl, Base | Not specified | Not specified | 83 | [8] |
| General Amines | Cbz-Cl, NaHCO₃, 0 °C | THF/H₂O | 20 h | 90 | [2] |
Table 1: Cbz Protection of Piperidine Derivatives
| Substrate | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| N-Cbz-piperidine derivative | H₂, 10% Pd/C | CH₃OH | 20 h | 70 | [8] |
| Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | IPA·HCl, 65-75 °C | IPA | 4 h | Not specified | [4] |
| General N-Cbz amines | H₂ (1 atm), 5% Pd-C, 60 °C | MeOH | 40 h | Not specified | [2] |
| N-Cbz protected α,β-unsaturated ester | H₂ (3 bar), 10% Pd/C | CH₃OH | 20 h | 70 | [8] |
Table 2: Cbz Deprotection of Piperidine Derivatives
Experimental Protocols
Protocol 1: Cbz Protection of Piperidine-4-carboxylic acid[7]
Materials:
-
Piperidine-4-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Dilute HCl solution
Procedure:
-
Dissolve piperidine-4-carboxylic acid (1.0 eq) in a mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 5 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Add water to the residue and wash with ethyl acetate.
-
Acidify the aqueous phase with dilute HCl solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the N-Cbz-piperidine-4-carboxylic acid.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis[8]
Materials:
-
N-Cbz-piperidine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the N-Cbz-piperidine derivative (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 10% by weight of the substrate) to the solution.
-
Secure the flask to a hydrogenation apparatus or attach a balloon filled with hydrogen gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (3 bar).
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 20 hours).
-
Once complete, carefully purge the system with an inert gas (e.g., nitrogen) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine derivative.
Mandatory Visualizations
Caption: Mechanism of Cbz protection of a piperidine nitrogen.
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Caption: A logical workflow for the synthesis of a functionalized piperidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. tdcommons.org [tdcommons.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to its bifunctional nature, containing both a reactive aldehyde and a stable N-Cbz protecting group, this compound serves as a versatile intermediate in the synthesis of complex molecular architectures for drug discovery. This document details its chemical properties, provides a plausible and detailed synthetic protocol for its preparation via oxidation of the corresponding alcohol, and discusses its potential applications in the development of novel therapeutics. Visualizations of the synthetic workflow and the general importance of the piperidine scaffold in drug development are also presented.
Introduction
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[2] The N-benzyl carbamate (Cbz or Z) protecting group is widely employed in organic synthesis due to its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenation.
This compound, while not extensively documented as a commercially available reagent, represents a highly valuable synthetic intermediate. The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the construction of diverse molecular libraries for screening and lead optimization. The N-Cbz protected piperidine core is a common feature in the development of therapeutics targeting the central nervous system (CNS) and other disease areas.[3][4][5] This guide outlines the synthesis and potential utility of this important, yet under-documented, chemical entity.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound and its immediate precursor, Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, is provided below.
| Property | This compound | Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate |
| Molecular Formula | C15H19NO3 | C15H21NO3 |
| Molecular Weight | 261.32 g/mol | 263.33 g/mol [6] |
| Appearance | Predicted: Colorless to pale yellow oil | Solid or Oil[6] |
| CAS Number | 130312-10-6 (structure match) | Not available |
| Predicted Boiling Point | > 300 °C at 760 mmHg | > 300 °C at 760 mmHg |
| Predicted Density | ~1.15 g/cm³ | ~1.13 g/cm³ |
Predicted Spectroscopic Data
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (CHO) | 9.6 - 9.8 | t | 1H |
| Benzyl Aromatic (C₆H₅) | 7.2 - 7.4 | m | 5H |
| Benzyl Methylene (OCH₂) | 5.1 - 5.2 | s | 2H |
| Piperidine H2, H6 (axial) | 2.7 - 2.9 | t | 2H |
| Piperidine H2, H6 (equatorial) | 4.0 - 4.2 | d | 2H |
| Piperidine CH₂ adjacent to Aldehyde | 2.4 - 2.6 | d | 2H |
| Piperidine H4 | 2.1 - 2.3 | m | 1H |
| Piperidine H3, H5 (axial) | 1.2 - 1.4 | qd | 2H |
| Piperidine H3, H5 (equatorial) | 1.7 - 1.9 | d | 2H |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (CHO) | 201 - 203 |
| Carbonyl (C=O of Cbz) | 155 - 156 |
| Benzyl Aromatic (ipso-C) | 136 - 137 |
| Benzyl Aromatic (ortho, meta, para) | 127 - 129 |
| Benzyl Methylene (OCH₂) | 67 - 68 |
| Piperidine C2, C6 | 43 - 45 |
| Piperidine C4 | 35 - 37 |
| Piperidine C3, C5 | 30 - 32 |
| Methylene adjacent to Aldehyde | 50 - 52 |
Synthesis and Experimental Protocols
The most direct and reliable method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.[6] Mild oxidation methods are preferred to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the Cbz protecting group. The Dess-Martin periodinane (DMP) oxidation is an excellent choice for this transformation due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[7][8][9]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Dess-Martin Oxidation
Materials:
-
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
-
Dess-Martin periodinane (DMP) (1.1 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Applications in Research and Drug Discovery
The N-benzylpiperidine motif is a cornerstone in modern drug discovery, valued for its structural flexibility and three-dimensional character which can be tailored to optimize efficacy and physicochemical properties.[3] this compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The aldehyde group serves as a key reaction point for introducing molecular diversity.
Potential Synthetic Applications:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted ethylamine side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To generate α,β-unsaturated esters, nitriles, or other vinylogous functional groups.
-
Aldol and Related Condensations: For carbon-carbon bond formation and the construction of more complex side chains.
-
Grignard and Organolithium Additions: To form secondary alcohols which can be further functionalized.
These transformations allow for the exploration of structure-activity relationships (SAR) in various drug discovery programs.
Logical Relationships and Mechanisms
Role of the Piperidine Scaffold in Drug Discovery
Caption: The central role of the piperidine scaffold in drug discovery.
General Mechanism of Dess-Martin Oxidation
Caption: Simplified mechanism of the Dess-Martin Oxidation.[7]
Conclusion
This compound is a valuable, albeit not widely commercially available, synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its synthesis from the corresponding alcohol via mild oxidation techniques like the Dess-Martin periodinane oxidation is straightforward and efficient. The presence of a reactive aldehyde and a stable N-Cbz protecting group on the versatile piperidine scaffold makes it an ideal building block for the synthesis of diverse and complex molecules for biological screening. This guide provides the necessary theoretical and practical information for researchers to synthesize and utilize this compound in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BENZYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE [cymitquimica.com]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. merckmillipore.com [merckmillipore.com]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Guide for Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][2] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.
Core Physicochemical and Structural Features
The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][3]
-
Basicity : The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.22.[4] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a feature crucial for the binding affinity of many piperidine-containing drugs.[1]
-
Conformational Flexibility : The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation, though boat and twist-boat forms also exist.[1][5] This flexibility enables the molecule to orient its substituents in optimal three-dimensional positions for binding to diverse biological targets.[3][6] The specific orientation of substituents (axial vs. equatorial) can profoundly impact biological activity.[7]
-
Lipophilicity and Solubility : The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[8] This balance is critical for achieving the desired absorption, distribution, metabolism, and excretion (ADME) properties. The scaffold allows for substitution at multiple positions, enabling medicinal chemists to fine-tune the overall lipophilicity of a drug candidate to enhance cell permeability and bioavailability while controlling aqueous solubility.[3][4]
-
Metabolic Stability : The piperidine ring is generally considered to be relatively stable to metabolic degradation.[3][4] However, functionalization at positions adjacent to the nitrogen can influence its metabolic fate.[3] Strategic modifications or the use of spirocyclic bioisosteres can further enhance this stability.[3]
Key Synthetic Methodologies: Catalytic Hydrogenation of Pyridines
One of the most direct and atom-economical methods for synthesizing the piperidine core is the catalytic hydrogenation of readily available pyridine precursors.[6][9] This approach is widely used in both laboratory and industrial settings.[2]
Experimental Protocol: Catalytic Hydrogenation of Pyridine using Adams' Catalyst
This protocol details a common laboratory procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine.[9]
Objective: To saturate the pyridine ring to form a piperidine derivative.
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).
-
Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).
-
Catalyst Addition: Under an inert atmosphere (if the substrate is air-sensitive), carefully add the PtO₂ catalyst (e.g., 5 mol%) to the solution.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[9]
-
Begin vigorous stirring and maintain the reaction at room temperature, monitoring hydrogen uptake. The reaction is typically complete within a few hours.
-
-
Work-up:
-
Once the reaction is complete (H₂ uptake ceases), stop the stirring and carefully vent the excess hydrogen gas.
-
Purge the reactor with inert gas.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[9]
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
Piperidine Scaffolds in Drug Action: Case Studies
The versatility of the piperidine scaffold is evident in its presence across a wide range of therapeutic areas, from central nervous system (CNS) disorders to potent analgesics.[10][11]
Case Study 1: Donepezil for Alzheimer's Disease
Donepezil (Aricept®) is a cornerstone therapy for Alzheimer's disease, acting as a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE).[12][13] Its structure features a key N-benzylpiperidine moiety that interacts with the catalytic active site of the AChE enzyme.[12]
Mechanism of Action: In Alzheimer's disease, there is a significant deficit in cholinergic neurotransmission.[13] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By reversibly inhibiting AChE, donepezil increases the concentration and duration of action of ACh at the synapse, thereby enhancing cholinergic function and improving cognitive symptoms.[13][14][15]
Case Study 2: 4-Anilinopiperidines as Opioid Analgesics
The 4-anilinopiperidine scaffold is the foundation for a major class of synthetic opioid analgesics, including fentanyl and its potent analogues.[8][11] These compounds are highly selective agonists for the μ-opioid receptor (MOR), which is central to pain modulation.
Structure-Activity Relationship (SAR): The analgesic potency of this class is exquisitely sensitive to structural modifications on the piperidine and aniline rings. The piperidine serves as a central scaffold to correctly orient the key pharmacophoric elements for optimal receptor binding.[7][8]
-
N-substituent (R1): A phenethyl group, as seen in fentanyl, is optimal for high potency.
-
Piperidine 4-position (R3): Small, electron-donating groups like methoxymethyl (as in sufentanil) can significantly increase affinity.
-
Anilide N-acyl group (R4): A propanoyl group is generally preferred for potent analgesic activity.
The following table summarizes the binding affinities of key fentanyl analogues at the μ-opioid receptor (MOR), illustrating these SAR principles.
| Compound | R1 (N-substituent) | R3 (Piperidine 4-position) | R4 (Anilide N-acyl group) | Ki (nM) for MOR |
| Fentanyl | Phenethyl | H | Propanoyl | 1.23 - 1.4[8] |
| Sufentanil | 2-(2-thienyl)ethyl | Methoxymethyl | Propanoyl | 0.138[8] |
| Alfentanil | (4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | H | Propanoyl | ~1.1[8] |
| Remifentanil | Methyl propanoate-ethyl | H | Propanoyl | ~1.8 |
Table 1: Mu-Opioid Receptor (MOR) Binding Affinity of 4-Anilinopiperidine Analogs.
Evaluating Drug-Likeness: In Vitro Metabolic Stability
A critical step in drug development is assessing a compound's metabolic stability, often using an in vitro liver microsomal stability assay. This experiment evaluates how readily a compound is metabolized by drug-metabolizing enzymes (like cytochrome P450s) found in liver microsomes.[6][10] A compound with high metabolic stability is more likely to have a suitable half-life in vivo.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a general procedure for determining the in vitro metabolic stability of a test compound.[10][16]
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes and necessary cofactors.
Materials:
-
Liver microsomes (human, rat, etc.)
-
Test compound (typically 10 mM stock in DMSO)
-
Phosphate buffer (e.g., 100 mM KPO₄, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH solution.[16]
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
Incubator or water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Incubation:
-
Pre-warm the test compound and microsomal solutions at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the cofactor system.[6]
-
At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[6]
-
-
Reaction Termination:
-
Sample Preparation:
-
Vortex the terminated samples thoroughly.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[10]
-
-
Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the line.
-
Calculate the in vitro half-life (t₁₂) and intrinsic clearance (Clᵢₙₜ).[16]
-
Conclusion
The piperidine scaffold is an undisputed cornerstone of medicinal chemistry, offering a unique and advantageous combination of structural and physicochemical properties.[1][2] Its basic nitrogen center, conformational flexibility, and synthetic tractability allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles.[6][17] From modulating CNS activity to providing potent analgesia, the impact of piperidine-containing drugs is undeniable.[10][11] As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mercell.com [mercell.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 13. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 14. A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GoodRx - Error [blocked.goodrx.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Reductive Amination of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a reactive aldehyde and a protected piperidine nitrogen makes it an ideal substrate for introducing diverse functionalities through reductive amination. This reaction is a cornerstone for synthesizing libraries of substituted 4-(2-aminoethyl)piperidine derivatives, which are prevalent scaffolds in a variety of biologically active molecules.
The primary application of this intermediate in reductive amination lies in the synthesis of ligands for G protein-coupled receptors (GPCRs) and other CNS targets like the sigma-1 (σ1) receptor. By reacting this compound with a wide array of primary and secondary amines, researchers can systematically modify the steric and electronic properties of the resulting molecule to probe structure-activity relationships (SAR) and optimize ligand binding, selectivity, and pharmacokinetic properties. The subsequent deprotection of the benzyl carbamate group allows for further diversification at the piperidine nitrogen, providing a versatile platform for developing novel therapeutics.
Core Reaction: Reductive Amination
Reductive amination is a robust and efficient method for forming carbon-nitrogen bonds. The reaction proceeds in a one-pot fashion, where the aldehyde group of this compound first condenses with a primary or secondary amine to form an imine or enamine intermediate in situ. This intermediate is then immediately reduced by a mild hydride-donating reagent to yield the corresponding secondary or tertiary amine. The choice of reducing agent is critical to prevent the reduction of the starting aldehyde.
Caption: General workflow of the one-pot reductive amination reaction.
Comparative Data of Common Reducing Agents
The selection of the appropriate reducing agent is crucial for a successful reductive amination. The table below summarizes the properties and typical conditions for commonly used reagents.
| Reducing Agent | Common Name | Key Characteristics | Typical Solvents | pH Conditions |
| Sodium triacetoxyborohydride | STAB | Mild and selective for imines/iminium ions over aldehydes. Tolerates a wide range of functional groups. Moisture sensitive.[1][2] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Often used with a catalytic amount of acetic acid for less reactive substrates.[1] |
| Sodium cyanoborohydride | Effective at mildly acidic pH. Highly toxic (releases HCN in strong acid). Less reactive than NaBH₄.[2] | Methanol (MeOH), Ethanol (EtOH) | Mildly acidic (pH 5-6) | |
| Sodium borohydride | Can reduce the starting aldehyde. Usually added after imine formation is complete. Cost-effective.[2] | Methanol (MeOH), Ethanol (EtOH) | Neutral to slightly basic | |
| Catalytic Hydrogenation | "Green" method, avoids hydride reagents. Can cleave benzyl protecting groups. Requires specialized equipment (hydrogenator). | Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (EtOAc) | Neutral or slightly acidic |
Experimental Protocols
Below are detailed protocols for the reductive amination of this compound. Protocol 1 is a general procedure using the widely preferred sodium triacetoxyborohydride.
Protocol 1: General Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a representative procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine of choice (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCE or DCM (approximately 0.1-0.2 M concentration).
-
Add the primary amine (1.1-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.3-1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 4 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired substituted 4-(2-aminoethyl)piperidine derivative.
Caption: Step-by-step experimental workflow for reductive amination.
Application in GPCR Antagonist Synthesis
The synthesized 4-(2-aminoethyl)piperidine derivatives are key intermediates in the development of antagonists for various GPCRs. The general principle involves designing a molecule that can bind to the receptor's active site or an allosteric site, thereby preventing the binding of the endogenous ligand and inhibiting downstream signaling.
Caption: Conceptual diagram of GPCR antagonism by a synthesized ligand.
References
Application Notes and Protocols for Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker plays a crucial role in the efficacy of a PROTAC, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.
Piperidine-based linkers are often incorporated into PROTAC design to provide a degree of rigidity to the linker, which can be advantageous for pre-organizing the molecule for optimal ternary complex formation.[1] Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate is a bifunctional linker building block that features a rigid piperidine scaffold. The benzyl carbamate protecting group on the piperidine nitrogen provides stability and can be removed under specific conditions to allow for further functionalization, while the aldehyde group offers a reactive handle for conjugation to an amine-containing molecule, typically a warhead or an E3 ligase ligand, via reductive amination.
These application notes provide a comprehensive overview of the utility of this compound as a PROTAC linker, including its synthesis, incorporation into PROTACs, and relevant experimental protocols.
Key Features of this compound as a PROTAC Linker
-
Rigid Piperidine Scaffold: The piperidine ring introduces conformational constraint into the linker, which can reduce the entropic penalty upon binding and promote a favorable orientation for ternary complex formation.[1]
-
Reactive Aldehyde Handle: The 2-oxoethyl (acetaldehyde) group provides a reactive site for selective conjugation with amine-functionalized binding moieties through reductive amination.
-
Tunable Exit Vector: The piperidine scaffold offers defined exit vectors for connecting the POI and E3 ligase ligands, allowing for systematic exploration of the optimal spatial arrangement.
-
Protected Nitrogen: The benzyl carbamate (Cbz) group protects the piperidine nitrogen during synthesis and can be deprotected for further modification if required.
PROTAC Assembly Strategy
The general strategy for incorporating this compound into a PROTAC involves a convergent synthesis. Typically, the linker is first conjugated to either the POI ligand or the E3 ligase ligand, followed by a subsequent coupling reaction to attach the second binding element. The aldehyde functionality of the linker is ideal for coupling with an amine-functionalized binding partner via reductive amination.
References
Application Notes and Protocols: The Piperidine Scaffold in Central Nervous System Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a highly privileged scaffold in medicinal chemistry. Its prevalence in numerous clinically successful Central Nervous System (CNS) drugs underscores its importance in the design of novel therapeutic agents. The piperidine motif offers a unique combination of properties that make it particularly well-suited for targeting the CNS. Its three-dimensional structure allows for precise spatial orientation of substituents to interact with complex biological targets, while its basic nitrogen atom can be crucial for receptor binding and can influence physicochemical properties such as solubility and lipophilicity, which are critical for blood-brain barrier penetration.[1][2] This document provides an overview of the applications of piperidine building blocks in CNS drug discovery, including detailed experimental protocols for the synthesis and evaluation of piperidine-containing compounds, and a summary of their quantitative pharmacological data.
Data Presentation: Quantitative Pharmacology of Piperidine-Based CNS Ligands
The following tables summarize the in vitro binding affinities and functional potencies of representative piperidine-containing compounds targeting various CNS receptors and transporters. This data highlights the versatility of the piperidine scaffold in achieving high affinity and selectivity for a range of biological targets implicated in neurological and psychiatric disorders.
Table 1: Sigma-1 (σ1) Receptor Ligands
| Compound ID | N-Substituent | σ1 Receptor Affinity (Ki) [nM] | Reference |
| 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | [3] |
| 3 | Cyclohexane (Reference) | 0.61 | [4] |
| 4a | H | 165 | [4] |
| 13a | Tosyl | 108 | [4] |
| 18b | Ethyl | 89.4 | [4] |
| 18a | Methyl | 7.9 | [4] |
| 44 | N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide | 1.86 | [5] |
Table 2: Dopamine Transporter (DAT) Ligands
| Compound | Description | DAT Binding Affinity (Ki) [nM] | Reference |
| (-)-9 | 3-n-propyl derivative of a 4-chlorophenyl-piperidine-3-carboxylic acid ester | 3 | [6] |
| (+)-5 | trans-3-hydroxy derivative of a (bisarylmethoxy)butylpiperidine | 0.46 (IC50) | [7] |
| 14 | 4-hydroxy-4-phenylpiperidine analogue | High affinity (exact value not specified) | [7] |
| 15 | 4-hydroxy-4-phenylpiperidine analogue | High affinity (exact value not specified) | [7] |
| 15d | 1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine | 14 (VMAT2) | [8] |
Table 3: Muscarinic Receptor Antagonists
| Compound | Target | Affinity/Potency | Reference |
| (+)-14 | M2 Muscarinic Receptor Antagonist | Superior oral efficacy in animal models | [9][10] |
| Various | M4 Muscarinic Receptor Antagonists | Potent antagonists with good CNS penetration | [11] |
Table 4: GABA Transporter (GAT) Inhibitors
| Compound | Target | Potency (IC50) | Reference |
| NNC-711 | GAT-1 | 0.04 µM | [12] |
| Tiagabine | GAT-1 | 0.07 µM | [12] |
| BPDBA | BGT-1 | Selective inhibitor | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative piperidine-containing CNS drugs and for key in vitro assays used to characterize their pharmacological activity.
Synthesis Protocols
This protocol describes a general method for the synthesis of methylphenidate analogues via rhodium(II)-catalyzed C-H insertion.[14]
Materials:
-
N-Boc-piperidine
-
Methyl aryldiazoacetates
-
Dirhodium tetraacetate or dirhodium tetraprolinate derivatives
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
C-H Insertion: In a round-bottom flask, dissolve N-Boc-piperidine and the appropriate methyl aryldiazoacetate in DCM.
-
Add a catalytic amount of the rhodium(II) catalyst (dirhodium tetraacetate for racemic products, dirhodium tetraprolinate for enantioenriched products).
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Deprotection: Dissolve the crude product in DCM and add an excess of trifluoroacetic acid.
-
Stir the mixture at room temperature for 1-2 hours to effect deprotection.
-
Remove the solvent and excess TFA under reduced pressure.
-
Purification: Purify the resulting methylphenidate analogue by silica gel chromatography or recrystallization to obtain the final product.
This protocol outlines a common synthetic route to the antipsychotic drug risperidone.[15][16][17][18]
Materials:
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
-
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
-
Sodium carbonate (Na2CO3)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Water
-
Isopropanol
Procedure:
-
Condensation: In a reaction vessel, combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Add a solution or suspension of sodium carbonate in a mixture of acetonitrile and water.
-
Heat the reaction mixture to reflux (approximately 60°C in ACN/water) and stir for 16-20 hours.[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.
-
If using ACN, remove it under reduced pressure. Add water and extract the product with a suitable organic solvent like dichloromethane (MDC).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude risperidone.
-
Recrystallization: Dissolve the crude risperidone in a hot mixture of DMF and isopropanol.
-
Allow the solution to cool, which will cause the purified risperidone to precipitate.
-
Filter the solid, wash with cold isopropanol, and dry to obtain pure risperidone.
The following is a representative synthesis of the Alzheimer's disease drug, donepezil.[4][19][20][21][22]
Materials:
-
5,6-dimethoxy-1-indanone
-
1-benzyl-4-formylpiperidine
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Palladium on carbon (Pd/C) catalyst
-
Tetrahydrofuran (THF)
-
Hydrogen source
Procedure:
-
Aldol Condensation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 5,6-dimethoxy-1-indanone in anhydrous THF and cool to -78°C.
-
Slowly add a solution of LDA in THF to the indanone solution and stir for 30 minutes to form the enolate.
-
Add a solution of 1-benzyl-4-formylpiperidine in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the condensation is complete.
-
Reduction: To the reaction mixture, add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the double bond is reduced.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue using silica gel column chromatography to yield donepezil.
In Vitro Assay Protocols
This protocol describes a method to determine the binding affinity of test compounds for the sigma-1 receptor.[3]
Materials:
-
Membrane preparation from cells expressing the sigma-1 receptor (e.g., HEK293 cells)
-
--INVALID-LINK---pentazocine (radioligand)
-
Unlabeled (+)-pentazocine (for non-specific binding determination)
-
Test compounds
-
Tris buffer (50 mM, pH 8.0)
-
96-well plates
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the membrane preparation.
-
Add a fixed concentration of --INVALID-LINK---pentazocine (e.g., 2 nM).
-
Add varying concentrations of the unlabeled test compounds. For determining non-specific binding, add a high concentration of unlabeled (+)-pentazocine (e.g., 10 µM).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand binding. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
This protocol details a cell-based functional assay to measure the potency of antagonist compounds at the M4 muscarinic receptor using a Fluorometric Imaging Plate Reader (FLIPR).[11]
Materials:
-
CHO-K1 cells stably expressing the human M4 muscarinic receptor (hM4)
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-8 AM)
-
Probenecid
-
Acetylcholine (ACh) as the agonist
-
Test compounds (potential antagonists)
-
384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating: Seed the hM4-CHO cells into 384-well plates at a density of 20,000 cells/well and incubate overnight.
-
Dye Loading: The next day, replace the culture medium with assay buffer containing the calcium-sensitive dye and probenecid. Incubate for 60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the diluted compounds to the respective wells of the cell plate and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the cell plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add ACh at a concentration that elicits approximately 80% of the maximal response (EC80) to all wells.
-
Continue to record the fluorescence signal for at least 60-90 seconds.
-
Data Analysis: The inhibitory effect of the test compounds is determined by measuring the reduction in the ACh-induced calcium response. Calculate the IC50 values for the antagonist compounds.
This protocol describes a method to measure the inhibition of GABA uptake by test compounds, targeting GABA transporters (GATs).[19]
Materials:
-
Cells or synaptosomes expressing the GABA transporter of interest (e.g., GAT1)
-
[³H]GABA (radiolabeled GABA)
-
Unlabeled GABA
-
Test compounds (piperidine-4-acetic acid analogues or other potential inhibitors)
-
Assay buffer
-
96-well plates
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the cell or synaptosome suspension.
-
Add varying concentrations of the test compounds.
-
Initiate the uptake reaction by adding a mixture of unlabeled GABA and [³H]GABA.
-
Incubate for a short period (e.g., 10-20 minutes) at room temperature.
-
Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50 value).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the application of piperidine building blocks in CNS drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Process for the preparation of donepezil hydrochloride | TREA [trea.com]
- 5. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improving the oral efficacy of CNS drug candidates: discovery of highly orally efficacious piperidinyl piperidine M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. jocpr.com [jocpr.com]
- 17. data.epo.org [data.epo.org]
- 18. Risperidone synthesis - chemicalbook [chemicalbook.com]
- 19. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 21. scispace.com [scispace.com]
- 22. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]
Synthesis of Novel Enzyme Inhibitors from Piperidine Aldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel enzyme inhibitors derived from piperidine aldehydes. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds. This guide focuses on the synthesis of piperidine-based inhibitors for three key enzyme targets: Acetylcholinesterase (AChE), Dipeptidyl Peptidase-4 (DPP-4), and Dihydrofolate Reductase (DHFR).
Application Notes
Piperidine aldehydes are versatile building blocks for the synthesis of a diverse range of enzyme inhibitors. Their utility stems from the ease of functionalization at both the aldehyde group and the piperidine nitrogen. Common synthetic strategies include reductive amination to introduce various amine-containing side chains and multicomponent reactions to rapidly build molecular complexity. The resulting piperidine derivatives have shown significant inhibitory activity against enzymes implicated in a variety of diseases, including Alzheimer's disease (AChE), type 2 diabetes (DPP-4), and cancer (DHFR).
Data Presentation: Inhibitory Activities of Piperidine Derivatives
The following tables summarize the in vitro inhibitory activities of various piperidine-based compounds against their respective enzyme targets.
Table 1: Piperidine-Based Acetylcholinesterase (AChE) Inhibitors
| Compound/Series | Target Enzyme | IC50 Value |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 nM |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (Compound 5d) | AChE | 13 ± 2.1 nM |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (Compound 5a) | AChE | 0.09 ± 0.002 µM |
| 1-Benzylpiperidine derivative (Compound 19) | AChE | 5.10 ± 0.24 µM |
Table 2: Piperidine-Based Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
| Compound/Series | IC50 Value |
| Piperidine-based DPP-IV inhibitor (from reductive amination) | Potent Inhibition |
Table 3: Piperidine-Based Dihydrofolate Reductase (DHFR) Inhibitors
| Compound/Series | IC50 Value (µM) |
| 4-piperidine-based thiosemicarbazone (5p) | 13.70 ± 0.25 |
| 4-piperidine-based thiosemicarbazone (5h) | 15.62 ± 0.26 |
| 4-piperidine-based thiosemicarbazone (5o) | 16.22 ± 0.37 |
| 4-piperidine-based thiosemicarbazone (5f) | 18.27 ± 0.39 |
| 4-piperidine-based thiosemicarbazone (5m) | 18.36 ± 0.52 |
Experimental Protocols
Detailed methodologies for the synthesis of a key piperidine aldehyde intermediate and subsequent enzyme inhibition assays are provided below.
Protocol 1: Synthesis of N-Boc-piperidine-4-carbaldehyde
This protocol describes the synthesis of a versatile piperidine aldehyde intermediate, N-Boc-piperidine-4-carbaldehyde, from N-Boc-4-hydroxypiperidine via Swern oxidation.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Standard glassware for organic synthesis
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM to the cooled oxalyl chloride solution. Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture. Continue stirring at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq.) to the flask and stir for an additional 15 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-piperidine-4-carbaldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures AChE activity by quantifying the production of thiocholine from the substrate acetylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate buffer (pH 8.0)
-
Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound solutions.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of AChE enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the measurement by adding 20 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric)
This assay measures the cleavage of a fluorogenic substrate by DPP-4.
Materials:
-
DPP-4 enzyme solution
-
Gly-Pro-AMC (fluorogenic substrate)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black plate, add 26 µL of the test compound solutions at various concentrations.
-
Add 24 µL of DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of Gly-Pro-AMC substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[1]
-
Calculate the percent inhibition and determine the IC50 value.
Protocol 4: Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This assay monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH during the DHFR-catalyzed reaction.[2]
Materials:
-
DHFR enzyme solution
-
Dihydrofolic acid (DHF) substrate
-
NADPH
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add assay buffer, DHFR enzyme, and NADPH to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding DHF substrate to each well.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.[3]
-
Calculate the reaction rates and determine the percent inhibition and IC50 values.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and signaling pathways relevant to the synthesized enzyme inhibitors.
Caption: Experimental workflow from synthesis to enzyme inhibition assay.
Caption: Cholinergic signaling pathway and the action of piperidine-based AChE inhibitors.
Caption: Simplified TGF-β signaling pathway, a potential target for piperidine inhibitors.
Caption: Canonical Wnt/β-catenin signaling pathway, a target for anticancer piperidine derivatives.
References
Application Notes and Protocols for Catalytic Hydrogenolysis in Cbz Deprotection of Piperidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the removal of the carboxybenzyl (Cbz or Z) protecting group from piperidine derivatives using catalytic hydrogenolysis. This method is a cornerstone in organic synthesis, particularly in the development of pharmaceutical agents where the piperidine scaffold is a common motif.
Introduction
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for the nitrogen atom of piperidines due to its stability under various reaction conditions. Its removal via catalytic hydrogenolysis is often the method of choice due to the mild reaction conditions and the clean formation of byproducts (toluene and carbon dioxide), which are easily removed. This process involves the cleavage of the C-O bond of the carbamate by hydrogen, catalyzed by a transition metal, typically palladium on carbon (Pd/C).
Two primary methods are employed for this transformation:
-
Catalytic Hydrogenation: Utilizes hydrogen gas (H₂) as the hydrogen source.
-
Transfer Hydrogenolysis: Employs a hydrogen donor molecule, such as ammonium formate or formic acid, to generate hydrogen in situ. This method is often preferred for its operational simplicity and avoidance of handling flammable hydrogen gas.
Data Presentation: A Comparative Overview of Catalytic Systems
The selection of the catalyst, hydrogen source, solvent, and reaction conditions can significantly influence the efficiency and selectivity of Cbz deprotection. The following tables summarize quantitative data from various literature examples for the deprotection of Cbz-protected piperidines and related structures.
Table 1: Standard Catalytic Hydrogenolysis with H₂ Gas
| Substrate | Catalyst (mol%) | Solvent | Pressure (atm) | Time (h) | Temperature (°C) | Yield (%) |
| Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | Not specified | IPA·HCl | Not specified | 4 | 65-75 | High |
| N-Cbz-piperazine derivative | 10% Pd/C | Ethanol | Not specified | 12 | 50 | Not specified |
| General Cbz-protected amine | 5-10% Pd/C (5-10 mol%) | Methanol or Ethanol | 1 (balloon) | 2-16 | Room Temperature | High |
Table 2: Transfer Hydrogenolysis
| Substrate | Catalyst | Hydrogen Donor (equiv.) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| General Cbz-protected amine | 10% Pd/C (5-10 mol%) | Ammonium formate (3-5) | Methanol or Ethanol | Not specified | Room Temperature | High |
| Protected caprazamycin A (contains piperidine-like structures) | Pd black | Formic acid (in EtOH) | EtOH/HCO₂H (20:1) | 1.5 | 25 | Not specified |
| General Cbz-protected amine | 10% Pd/C | Formic acid (2-5) | Methanol or Ethanol | Not specified | Room Temperature | High |
Experimental Protocols
The following are detailed methodologies for the two primary methods of catalytic hydrogenolysis for Cbz deprotection of piperidines.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas
Materials:
-
Cbz-protected piperidine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Cbz-protected piperidine (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.[1][2]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The typical catalyst loading is 5-10 mol% of the substrate.[1]
-
Hydrogenation Setup: Purge the flask with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas. For reactions at atmospheric pressure, a hydrogen-filled balloon is often sufficient.[2] For higher pressures, a hydrogenation apparatus should be used.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up:
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1]
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected piperidine.
-
-
Purification: Purify the crude product if necessary by crystallization, chromatography, or other suitable methods.
Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate
Materials:
-
Cbz-protected piperidine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Cbz-protected piperidine (1.0 equivalent) in methanol or ethanol in a round-bottom flask.[1]
-
Reagent Addition: To the solution, add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[1]
-
Reaction: Stir the mixture at room temperature. Gentle heating may be applied if the reaction is sluggish.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[2]
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
An aqueous work-up may be necessary to remove the ammonium formate salts. This typically involves partitioning the residue between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate), followed by extraction with the organic solvent.
-
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected piperidine. Further purification can be performed if needed.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and workflows involved in the catalytic hydrogenolysis for Cbz deprotection of piperidines.
References
Application Notes and Protocols for Aldol Condensation Reactions with Protected Piperidine Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Aldol condensation reactions involving N-protected piperidine aldehydes, which are crucial intermediates in the synthesis of complex nitrogen-containing heterocyclic compounds prevalent in pharmaceuticals. The protocols and data presented herein are designed to guide researchers in the strategic design and execution of these carbon-carbon bond-forming reactions, with a focus on stereoselectivity and optimization of reaction conditions.
Introduction
The Aldol condensation is a fundamental reaction in organic synthesis for the formation of β-hydroxy carbonyl compounds and their corresponding α,β-unsaturated derivatives. When applied to N-protected piperidine aldehydes, this reaction opens avenues to a diverse range of substituted piperidine scaffolds. The protecting group on the piperidine nitrogen, typically a tert-Butoxycarbonyl (Boc) or Carboxybenzyl (Cbz) group, is essential for modulating the reactivity of the piperidine moiety and preventing unwanted side reactions. The stereochemical outcome of these reactions is of paramount importance in drug discovery, as the biological activity of piperidine-containing molecules is often highly dependent on the spatial arrangement of their substituents.
This document details two distinct applications of Aldol condensation reactions with protected piperidine derivatives: an intramolecular reaction to form a bicyclic piperidine structure and an intermolecular reaction with various carbonyl compounds.
Application 1: Intramolecular Cross-Aldol Reaction of an N-Boc-Protected Dialdehyde
The intramolecular Aldol condensation of a 1,7-dialdehyde bearing an N-Boc-protected piperidine precursor provides a powerful method for the stereoselective synthesis of bicyclic piperidine derivatives. This transformation is particularly useful for constructing constrained analogues of bioactive molecules.
Reaction Scheme
Application Notes and Protocols for Coupling Reactions of 2-Bromo-5-iodopyridine (CAS 73290-22-9)
Introduction
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-5-iodopyridine. While the initial inquiry referenced CAS 130312-10-6 (Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate)[1][2], the broader search for experimental procedures for coupling reactions predominantly yielded results for 2-Bromo-5-iodopyridine (CAS 73290-22-9)[3][4][5]. This versatile dihalogenated pyridine is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[6][7][8] Its differential reactivity, with the carbon-iodine bond being more reactive than the carbon-bromine bond, allows for selective and sequential functionalization.[9]
These protocols are intended for researchers, scientists, and drug development professionals.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the case of 2-Bromo-5-iodopyridine, the reaction can be performed regioselectively at the more reactive 5-position (C-I bond).[9]
Data Presentation
Table 1: Reagents and Conditions for Regioselective Suzuki-Miyaura Coupling
| Reagent/Parameter | Role | Typical Amount/Condition | Notes |
| 2-Bromo-5-iodopyridine | Starting Material | 1.0 equiv | Limiting reagent |
| Arylboronic acid | Coupling Partner | 1.2 equiv | --- |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Catalyst | 1-5 mol% | Pd₂(dba)₃ may require a ligand |
| Base (e.g., K₂CO₃, K₃PO₄) | Activates boronic acid | 2.0-3.0 equiv | --- |
| Solvent | Reaction Medium | Dioxane/Water (4:1) | Degassed |
| Temperature | Reaction Temperature | 80-110 °C | --- |
| Reaction Time | Duration | 4-16 hours | Monitored by TLC or LC-MS |
| Expected Yield | Outcome | Good to Excellent | Dependent on specific substrates |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-Bromo-5-iodopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[9]
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[9] Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[9]
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-5-arylpyridine.[9]
Visualization
II. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, this reaction can be performed regioselectively on 2-Bromo-5-iodopyridine at the 5-position.[10][11]
Data Presentation
Table 2: Reagents and Conditions for Regioselective Sonogashira Coupling
| Reagent/Parameter | Role | Typical Amount/Condition | Notes |
| 2-Bromo-5-iodopyridine | Starting Material | 1.0 equiv | --- |
| Terminal Alkyne | Coupling Partner | 1.1-1.2 equiv | --- |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Catalyst | 2-5 mol% | --- |
| Copper(I) Iodide (CuI) | Co-catalyst | 5-10 mol% | Copper-free conditions are also possible |
| Base (e.g., Et₃N, DIPEA) | Base and/or Solvent | 2-3 equiv or as solvent | --- |
| Solvent | Reaction Medium | THF or DMF | Anhydrous and degassed |
| Temperature | Reaction Temperature | Room Temperature to 100 °C | --- |
| Reaction Time | Duration | 3-24 hours | Monitored by TLC or LC-MS |
| Expected Yield | Outcome | Good to Excellent | --- |
Experimental Protocol: Regioselective Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-iodopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).[10]
-
Solvent and Base Addition: Add anhydrous and degassed THF and triethylamine via syringe. Stir the mixture at room temperature for 10 minutes.[10]
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.[10]
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[10]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Bromo-5-(alkynyl)pyridine.[10]
Visualization
III. Heck Coupling
The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Data Presentation
Table 3: Reagents and Conditions for Heck Coupling
| Reagent/Parameter | Role | Typical Amount/Condition | Notes |
| 2-Bromo-5-iodopyridine | Starting Material | 1.0 equiv | --- |
| Alkene (e.g., Styrene, Acrylate) | Coupling Partner | 1.2-1.5 equiv | --- |
| Palladium Catalyst (e.g., Pd(OAc)₂) | Catalyst | 1-3 mol% | --- |
| Ligand (e.g., P(o-tol)₃) | Stabilizes catalyst | 2-6 mol% | --- |
| Base (e.g., Et₃N, K₂CO₃) | Neutralizes HX | 1.5-3.0 equiv | --- |
| Solvent | Reaction Medium | DMF, Acetonitrile | Anhydrous |
| Temperature | Reaction Temperature | 80-130 °C | --- |
| Reaction Time | Duration | 1.5-24 hours | Monitored by TLC or GC-MS |
| Expected Yield | Outcome | Good | --- |
Experimental Protocol: Heck Coupling with Styrene
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add 2-Bromo-5-iodopyridine (1.0 equiv), Palladium(II) acetate (3 mol%), and Tri(o-tolyl)phosphine (6 mol%).[12]
-
Solvent, Base, and Alkene Addition: Add anhydrous DMF (5 mL) and triethylamine (1.5 equiv). Then, add styrene (1.2 equiv) to the mixture.[12]
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C. Stir for 24 hours, monitoring the progress by TLC.[12]
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]
Visualization
IV. Biological Relevance and Signaling Pathways
Derivatives of dihalogenated pyridines have been investigated as inhibitors of key kinases in signaling pathways such as the p38 MAPK and NF-κB pathways, which are implicated in inflammation and cell survival.[13] The functionalized pyridines synthesized through these coupling reactions can serve as scaffolds for the development of potent and selective kinase inhibitors.
Visualization
Disclaimer
These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions. All experiments should be performed by trained professionals in a controlled laboratory environment, following all appropriate safety precautions.
References
- 1. 130312-10-6 | this compound | Aryls | Ambeed.com [ambeed.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. usbio.net [usbio.net]
- 5. 2-Bromo-5-iodopyridine 96 73290-22-9 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-Bromo Iodopyridine Available at Best Price, High Purity >98%, Reliable Supplier [symaxlaboratories.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate, particularly in improving low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is through the oxidation of the corresponding primary alcohol, Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. Several oxidation protocols can be employed, with the choice often depending on the scale of the reaction, available reagents, and sensitivity of the substrate.
Q2: Which oxidation methods are recommended for this synthesis?
Commonly used and effective oxidation methods include:
-
Swern Oxidation: A reliable, high-yielding method utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride or a similar agent at low temperatures.[1]
-
Parikh-Doering Oxidation: This method also uses DMSO as the oxidant but is activated by a sulfur trioxide-pyridine complex, offering the advantage of being performed at or above 0°C.[2][3]
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and convenient method that employs a hypervalent iodine reagent at room temperature, known for its high chemoselectivity.[4][5]
-
TEMPO-Catalyzed Oxidation: A catalytic method using a stable nitroxyl radical like TEMPO with a co-oxidant, such as sodium hypochlorite (bleach), which is cost-effective and generates less waste.[1][6]
Q3: What are the potential side reactions that can lead to low yield?
Several side reactions can contribute to a decrease in the yield of the desired aldehyde:
-
Over-oxidation: The target aldehyde can be further oxidized to the corresponding carboxylic acid, particularly with harsher oxidizing agents or prolonged reaction times.
-
Formation of Methylthiomethyl (MTM) ether: In Swern and related oxidations, a Pummerer rearrangement can occur at temperatures above -60°C, leading to the formation of an MTM-protected alcohol.
-
Epimerization: If there is a stereocenter adjacent to the newly formed carbonyl group, epimerization can occur, especially when using a strong, non-hindered base.
-
Chlorination: In some Swern oxidations, electrophilic chlorination of the substrate can occur as an unexpected side reaction.[7]
Troubleshooting Guide for Low Yield
This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
dot
Caption: A troubleshooting workflow for addressing low yields.
Issue 1: Incomplete Reaction - Significant Amount of Starting Alcohol Remains
| Potential Cause | Troubleshooting Step |
| Degraded Oxidizing Agent | Ensure the quality of the oxidizing agent. For instance, Dess-Martin periodinane is sensitive to moisture.[8] For Swern oxidation, ensure the oxalyl chloride and DMSO are of high purity and handled under anhydrous conditions. |
| Insufficient Reagent | Increase the molar equivalents of the oxidizing agent. For Swern and Parikh-Doering oxidations, a slight excess of the activating agent and DMSO is often used.[3][9] |
| Suboptimal Reaction Temperature | For Swern oxidation, maintain the temperature strictly at -78°C during the addition of reagents. For Parikh-Doering, ensure the initial cooling to 0°C is adequate.[9][10] For TEMPO-catalyzed reactions, the optimal temperature may need to be determined empirically. |
| Inadequate Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time. |
Issue 2: Formation of Multiple Side Products
| Potential Cause | Troubleshooting Step |
| Reaction Temperature Too High | This is a critical factor in Swern oxidation. Allowing the temperature to rise above -60°C can promote the Pummerer rearrangement, leading to MTM ether byproducts. Maintain strict temperature control. |
| Presence of Water | All activated DMSO oxidations are sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | Using a large excess of the activating agent in Swern-type oxidations can sometimes lead to side reactions. Use the recommended stoichiometry. |
| Base-Induced Epimerization | If epimerization is a concern, consider using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) instead of triethylamine (TEA). |
Issue 3: Product Loss During Work-up and Purification
| Potential Cause | Troubleshooting Step |
| Emulsion Formation During Extraction | If emulsions form during the aqueous work-up, adding brine can help to break them. |
| Inefficient Column Chromatography | The polarity of the eluent for flash chromatography is crucial. A gradient of ethyl acetate in hexanes is a good starting point. The product is moderately polar. Dry loading the crude material onto silica gel can improve separation.[11] |
| Difficulty with Recrystallization | Finding a suitable solvent system for recrystallization may require experimentation. A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane) is often effective. |
| Product Instability | Aldehydes can be susceptible to air oxidation. It is advisable to store the purified product under an inert atmosphere and at low temperatures. |
Comparison of Oxidation Methods
The following table summarizes typical yields for the oxidation of primary alcohols to aldehydes using the discussed methods. Note that yields are substrate-dependent and the values below are for illustrative purposes based on similar substrates.
| Oxidation Method | Typical Yield Range | Advantages | Disadvantages |
| Swern Oxidation | 85-95%[9] | High yield, reliable, mild conditions.[12] | Requires cryogenic temperatures (-78°C), produces foul-smelling dimethyl sulfide, sensitive to moisture. |
| Parikh-Doering Oxidation | 80-90%[10] | Can be run at 0°C to room temperature, milder than Swern.[3] | May require a large excess of reagents for high conversion.[3] |
| Dess-Martin Periodinane | 90-98%[1] | Room temperature reaction, neutral pH, short reaction times, high chemoselectivity.[4] | Reagent is expensive and potentially explosive, work-up can be tedious.[4] |
| TEMPO/Bleach Oxidation | 80-95%[13][14] | Uses inexpensive bleach as the terminal oxidant, catalytic TEMPO, environmentally friendly.[6] | Can be exothermic, potential for chlorination side reactions.[15] |
Detailed Experimental Protocols
Protocol 1: Swern Oxidation
This protocol is a general procedure and may require optimization for the specific substrate.
Materials:
-
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM, cooled to -78°C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65°C.
-
Stir the mixture for 15 minutes at -78°C.
-
Add a solution of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -65°C.
-
Stir the reaction mixture for 30-45 minutes at -78°C.
-
Add TEA or DIPEA (5.0 eq) dropwise, ensuring the temperature does not exceed -60°C.
-
After the addition is complete, stir the reaction mixture at -78°C for 15 minutes and then allow it to warm to room temperature over 1 hour.
-
Quench the reaction by adding water.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with hexanes/ethyl acetate).
dot
Caption: The reaction pathway for the Swern Oxidation.
Protocol 2: Parikh-Doering Oxidation
This protocol offers a non-cryogenic alternative to the Swern oxidation.[10]
Materials:
-
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Brine
Procedure:
-
Dissolve Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) and DIPEA (3.0-5.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath under an inert atmosphere.
-
Add the sulfur trioxide pyridine complex (3.0 eq) portion-wise to the stirred solution.
-
Add anhydrous DMSO (5.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours or until completion.
-
Quench the reaction with water and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
This protocol is convenient for small to medium-scale synthesis due to its mild conditions.[1]
Materials:
-
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Dissolve Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM at room temperature under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.2-1.5 eq) in one portion.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
dot
Caption: Logical relationships between experimental parameters and reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. ekwan.github.io [ekwan.github.io]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Technical Support Center: Reductive Amination with Sterically Hindered Amines
Welcome to the technical support center for troubleshooting reductive amination reactions, with a special focus on sterically hindered amines and ketones. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this critical transformation.
Frequently Asked Questions (FAQs)
Q1: My reductive amination with a sterically hindered amine is extremely slow or not proceeding at all. What are the primary causes?
Slow or failed reactions involving sterically hindered amines are typically due to two main factors:
-
Steric Hindrance: The bulky nature of the amine and/or the ketone impedes the initial formation of the imine or iminium ion intermediate. This steric clash increases the activation energy of the reaction.[1]
-
Poor Nucleophilicity of the Amine: Some sterically hindered amines are also weakly basic or have electron-withdrawing groups, which reduces their nucleophilicity and slows down the attack on the carbonyl carbon.
Q2: What are the most common side reactions when working with sterically hindered substrates in reductive amination?
The most prevalent side reactions include:
-
Reduction of the Carbonyl Starting Material: If the reducing agent is too reactive and imine formation is slow, the starting aldehyde or ketone may be reduced to the corresponding alcohol.[1]
-
Over-alkylation: In the case of primary amines, dialkylation to form a tertiary amine can occur. This is less common with highly hindered amines but can be a problem with less bulky substrates.
-
Aldol Condensation: Under basic or acidic conditions, the ketone starting material may undergo self-condensation.
Q3: Which reducing agents are recommended for reductive amination with sterically hindered amines?
Standard reducing agents like sodium borohydride are often ineffective for sterically hindered substrates. More specialized reagents are typically required:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): While a good general reagent, its effectiveness can be limited with severely hindered ketones and amines.[2][3]
-
2-Picoline Borane: This reagent is a stable, non-toxic alternative to sodium cyanobohydride and has shown good efficacy in reductive aminations, including those with challenging substrates.
-
Trichlorosilane (HSiCl₃) with a Lewis Base: A combination of trichlorosilane and a Lewis base like N,N,N',N'-tetramethylethylenediamine (TMEDA) has been successfully used for the direct reductive amination of ketones with secondary aryl amines to form bulky tertiary amines.
-
Catalytic Hydrogenation (H₂ with a metal catalyst): Transition metal catalysts, particularly those based on Rhodium (Rh) and Ruthenium (Ru), can be highly effective for the synthesis of sterically hindered tertiary amines.[4][5]
Q4: How can I drive the imine formation equilibrium forward for a sluggish reaction?
To favor the formation of the imine intermediate, which is often the rate-limiting step with hindered substrates, consider the following strategies:
-
Use of a Dehydrating Agent: Adding molecular sieves or using a Dean-Stark apparatus to remove water can shift the equilibrium towards the imine.[1]
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for imine formation.[1]
-
Use of a Lewis Acid Catalyst: Lewis acids like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can activate the carbonyl group, making it more susceptible to nucleophilic attack by the hindered amine.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the reductive amination of sterically hindered amines.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient imine/iminium ion formation due to steric hindrance. | - Increase reaction temperature. - Add a dehydrating agent (e.g., molecular sieves). - Use a Lewis acid catalyst (e.g., Ti(Oi-Pr)₄). |
| Decomposition of the reducing agent. | - Ensure anhydrous conditions, especially with moisture-sensitive reagents like NaBH(OAc)₃. - Check the age and quality of the reducing agent. | |
| Reduction of the carbonyl starting material. | - Switch to a milder, more selective reducing agent (e.g., 2-picoline borane, HSiCl₃/TMEDA). - For less selective reagents, ensure imine formation is complete before adding the reducing agent (two-step procedure). | |
| Formation of Alcohol Byproduct | The reducing agent is too reactive and reduces the ketone before imine formation. | - Use a more chemoselective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Good choices include 2-picoline borane or catalytic hydrogenation. |
| Incomplete Reaction | Insufficient reaction time or temperature for the sterically demanding substrates. | - Prolong the reaction time and/or increase the temperature. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Difficult Product Isolation | The product amine has similar polarity to the starting materials or byproducts. | - Utilize acid-base extraction to separate the basic amine product from neutral or acidic impurities. - Consider derivatization of the product amine for easier purification, followed by deprotection. |
Data Presentation: Comparison of Methods for Sterically Hindered Amines
The following tables summarize reported yields for the reductive amination of sterically hindered substrates using different methodologies. Direct comparison is challenging as reaction conditions and substrates vary across studies.
Table 1: Catalytic Reductive Amination of Hindered Ketones
| Ketone | Amine | Catalyst | Reducing Agent | Yield (%) |
| Acetone | p-Anisidine | RhCl₃ | CO | 60-90 |
| Cyclopentanone | p-Anisidine | RhCl₃ | CO | 60-90 |
| Acetone | Diphenylamine | RuCl₃ | CO | 70-93 |
| Cyclohexanone | N-isopropyl-p-anisidine | RuCl₃ | CO | 54-75 |
| 2-Adamantanone | N-isopropyl-p-anisidine | RuCl₃ | CO | Moderate |
Data sourced from a study on Rh- and Ru-catalyzed direct reductive amination.
Table 2: Metal-Free Reductive Amination of Ketones with a Secondary Arylamine
| Ketone | Amine | Reducing System | Yield (%) |
| Acetophenone | N-methylaniline | HSiCl₃ / TMEDA | 85 |
| 4'-Methylacetophenone | N-methylaniline | HSiCl₃ / TMEDA | 88 |
| 4'-Methoxyacetophenone | N-methylaniline | HSiCl₃ / TMEDA | 92 |
| Cyclohexanone | N-methylaniline | HSiCl₃ / TMEDA | 75 |
Data sourced from a study on a metal-free direct reductive amination protocol.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using 2-Picoline Borane
This protocol is a general guideline and may require optimization for specific sterically hindered substrates.
Materials:
-
Ketone (1.0 mmol)
-
Sterically hindered amine (1.1 mmol)
-
2-Picoline borane (1.5 mmol)
-
Methanol (5 mL)
-
Acetic acid (catalytic amount, if necessary)
Procedure:
-
To a round-bottom flask, add the ketone and the sterically hindered amine.
-
Dissolve the starting materials in methanol.
-
If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
If required, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS. For very hindered substrates, gentle heating (40-50 °C) may be necessary.
-
Once imine formation is significant, add 2-picoline borane in one portion.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Basify the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Direct Reductive Amination of Ketones with a Secondary Arylamine using Trichlorosilane and TMEDA
This protocol is adapted for the synthesis of bulky tertiary amines.[3]
Materials:
-
Ketone (0.2 mmol)
-
Secondary aryl amine (e.g., N-methylaniline) (0.24 mmol)
-
Dichloromethane (1.0 mL)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (22 mg, 0.2 mmol)
-
Trichlorosilane (40 μL, 0.4 mmol)
Procedure:
-
To a solution of the ketone and the secondary aryl amine in dichloromethane, add TMEDA.
-
Stir the mixture at room temperature for 30 minutes.
-
Add trichlorosilane dropwise to the mixture.
-
Continue stirring at room temperature for 36 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under vacuum.
-
Purify the crude product as necessary.
Visualizations
Caption: Troubleshooting workflow for reductive amination with sterically hindered amines.
Caption: Decision workflow for selecting a one-pot versus a two-step reductive amination protocol.
References
- 1. Trichlorosilane-DMF for Reductive Amination , Hive Novel Discourse [chemistry.mdma.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent oxidation of aldehyde during storage and handling
For researchers, scientists, and drug development professionals, maintaining the purity and reactivity of aldehydes is critical for reproducible and successful experimental outcomes. Aldehydes are highly susceptible to oxidation, which can lead to the formation of carboxylic acid impurities, impacting reaction yields and downstream processes. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to prevent and manage aldehyde oxidation during storage and handling.
Frequently Asked Questions (FAQs)
Q1: Why are aldehydes so prone to oxidation? A1: Aldehydes are susceptible to oxidation primarily due to the presence of a hydrogen atom on the carbonyl carbon.[1] This C-H bond is relatively weak and can be readily cleaved. When exposed to atmospheric oxygen, aldehydes can undergo a free-radical chain reaction, known as autoxidation, which converts the aldehyde into the corresponding carboxylic acid.[2] This process can be initiated by light, heat, or the presence of metal ion impurities.[3]
Q2: What is the primary impurity I should expect in an older aldehyde sample? A2: The most common impurity resulting from oxidation is the corresponding carboxylic acid.[4] For example, benzaldehyde will oxidize to benzoic acid upon exposure to air.[5] This conversion not only reduces the purity of your starting material but also introduces an acidic component that can interfere with subsequent reactions.
Q3: How can I visually assess if my aldehyde has degraded? A3: A visual inspection can often be the first indicator of degradation. A change in color, such as turning yellow or brown, suggests the formation of impurities.[6] While a colorless appearance does not guarantee purity, discoloration is a strong sign that the aldehyde should be purified or replaced.
Q4: What are the ideal general conditions for storing aldehydes? A4: To minimize oxidation, aldehydes should be stored in a cool, dark, and dry environment.[6] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture. For many aldehydes, refrigeration (2-8°C) is recommended.[7] The most critical factor is maintaining an inert atmosphere.[5][8]
Q5: What is an "inert atmosphere," and why is it essential for storing aldehydes? A5: An inert atmosphere is an environment that is free of reactive gases, particularly oxygen.[8] This is typically achieved by replacing the air in the storage container with an inert gas like nitrogen (N₂) or argon (Ar).[5][9] Using an inert atmosphere is the most effective way to prevent the autoxidation of aldehydes, thereby preserving their purity and reactivity for chemical reactions.[5]
Q6: Are there chemical additives that can prevent aldehyde oxidation? A6: Yes, antioxidants or stabilizers can be added in small amounts to inhibit the oxidation process. These compounds work by interrupting the free-radical chain reaction.[10] Common stabilizers include phenolic compounds (like hydroquinone or BHT), certain amines (such as triethanolamine), and other specific inhibitors.[11][12][13] For instance, formalin, an aqueous solution of formaldehyde, is often stabilized with methanol to suppress oxidation and polymerization.[7][14]
Troubleshooting Guides
Issue 1: My aldehyde has turned yellow/brown.
-
Question: Can I still use a discolored aldehyde for my experiment?
-
Answer: Discoloration indicates degradation and the presence of impurities.[6] For reactions that are sensitive to stoichiometry or where impurities could hinder catalysis or purification, using a discolored aldehyde is not recommended. It is best practice to purify the aldehyde or use a fresh supply to ensure reliable and reproducible results.[6]
Issue 2: My reaction is giving a low or no product yield.
-
Question: I suspect my aldehyde starting material is the problem. What should I check?
-
Answer:
-
Purity of Aldehyde: The most likely cause is a reduced concentration of the active aldehyde due to oxidation. If the material is old or has been stored improperly, obtain a fresh batch.[6]
-
Reaction Conditions: Ensure your reaction is conducted under a strictly inert atmosphere (nitrogen or argon) to prevent in-situ oxidation of the aldehyde.[6] Use anhydrous solvents, as moisture can also degrade some aldehydes.
-
Reagent Incompatibility: Avoid strong acids or bases that might catalyze aldehyde decomposition or side reactions.[6]
-
Issue 3: I see a new, more polar spot on the TLC of my aldehyde.
-
Question: What is this new spot, and how can I get rid of it?
-
Answer: The new, more polar spot is likely the corresponding carboxylic acid, the product of oxidation.[15] You can purify the aldehyde using one of several methods:
-
Aqueous Wash: A simple wash with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), can extract the acidic impurity into the aqueous layer.[15]
-
Column Chromatography: Flash chromatography can effectively separate the less polar aldehyde from the more polar carboxylic acid.[4]
-
Distillation: For volatile aldehydes, distillation can be an effective purification method.[15]
-
Troubleshooting Workflow for Suspected Aldehyde Degradation
Caption: Troubleshooting workflow for suspected aldehyde degradation.
Data Presentation
Table 1: Chemical Stabilizers for Aldehydes
This table summarizes various chemical stabilizers used to prevent polymerization and autocondensation in aliphatic aldehydes during storage.
| Stabilizer | Aldehyde Class | Typical Concentration | Efficacy Notes | Reference |
| Triethanolamine | C3-C14 Aliphatic | 20 - 100 ppm | Prevents polymer formation for several months. Soluble in aldehydes. | [12] |
| Dimethylethanolamine | C3-C14 Aliphatic | 20 - 100 ppm | Effective against polymerization and autocondensation. | [12][13] |
| Alkali/Alkaline Earth Metal Hydroxides | C3-C14 Aliphatic | 0.05 - 20 ppm | Effective even at extremely low concentrations. | [13] |
| Alkali Metal Carboxylates (e.g., Sodium Butyrate) | C3-C14 Aliphatic | 0.05 - 20 ppm | Particularly effective; avoids strong basicity that could trigger other reactions. | [13] |
| Mercaptobenzimidazole | Isobutyraldehyde | 100 ppm | Efficacy may be limited; significant trimerization observed after 5 weeks. | [13] |
| Methanol | Formaldehyde | 10 - 15% | Suppresses both oxidation and polymerization in aqueous solutions (formalin). | [7][14] |
Experimental Protocols
Protocol 1: Storage of Aldehydes Under an Inert Atmosphere
This protocol describes the standard procedure for safely storing liquid aldehydes to prevent oxidation.
Materials:
-
Aldehyde to be stored
-
Dry Schlenk flask or septum-sealed vial of appropriate size
-
Rubber septa
-
Source of dry inert gas (Nitrogen or Argon) with a regulator and bubbler
-
Syringes and needles
-
Parafilm or electrical tape
Procedure:
-
Prepare the Storage Vessel: Select a clean, dry Schlenk flask or vial that will be ~75% full with the aldehyde. Flame-dry the vessel under vacuum or oven-dry it and allow it to cool in a desiccator.
-
Inert the Atmosphere: Seal the vessel with a rubber septum. Using a needle connected to the inert gas line and a second needle as a vent, flush the vessel with dry nitrogen or argon for 5-10 minutes. Ensure the gas flow is gentle to avoid pressure buildup.[16]
-
Transfer the Aldehyde: If transferring from a commercial bottle, use a dry, inert-gas-flushed syringe or cannula to transfer the aldehyde to the prepared vessel. Perform this transfer under a positive pressure of inert gas to prevent air from entering.
-
Seal the Vessel: Once the transfer is complete, remove the needles. Wrap the junction of the septum and glass neck securely with Parafilm or electrical tape to ensure a tight seal.
-
Label and Store: Clearly label the vessel with the compound name, date, and a "Store Under Inert Gas" warning. Store the vessel in a cool, dark, and dry location, such as a refrigerator designated for chemicals.
Protocol 2: Purification of a Partially Oxidized Aldehyde via Bisulfite Adduct Formation
This protocol is a classic method for removing carboxylic acid and other impurities from an aldehyde.[17][18]
Materials:
-
Impure aldehyde
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Diethyl ether or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 10% NaOH
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Adduct Formation: Dissolve the impure aldehyde in a suitable water-miscible solvent like methanol if necessary. Place the aldehyde solution in a flask and add a saturated aqueous solution of sodium bisulfite with vigorous stirring. The formation of the solid bisulfite adduct may be exothermic; cool with an ice bath if needed.[4] Continue stirring for 1-2 hours or until the adduct fully precipitates.
-
Isolation of Adduct: Filter the solid adduct and wash it with diethyl ether to remove any non-aldehydic organic impurities.
-
Regeneration of Aldehyde: Transfer the washed adduct to a clean flask. Add either a saturated NaHCO₃ solution (for base-sensitive aldehydes) or a 10% NaOH solution to regenerate the aldehyde from the adduct. The mixture should be stirred until the solid adduct dissolves.[18]
-
Extraction: Transfer the mixture to a separatory funnel and extract the purified aldehyde into diethyl ether or another appropriate organic solvent (perform 2-3 extractions).
-
Washing and Drying: Combine the organic layers and wash them with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified aldehyde. Confirm purity via TLC, NMR, or GC analysis.
Visualization of Oxidation Mechanism
Aldehyde Autoxidation Pathway
The oxidation of aldehydes in the presence of oxygen proceeds through a radical-chain mechanism.[2]
Caption: Radical-chain mechanism for aldehyde autoxidation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Why do aldehydes require an inert atmosphere? | Filo [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. avantiresearch.com [avantiresearch.com]
- 10. scilit.com [scilit.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 13. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 14. Formaldehyde - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. Sciencemadness Discussion Board - storage under nitrogen - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative 1H NMR Analysis of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate and its Analogs
For Immediate Release
This guide presents a comparative analysis of the 1H NMR characterization of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The data is compared with structurally related piperidine derivatives, providing valuable insights for researchers and professionals in drug development and chemical synthesis.
1H NMR Data Comparison
The following table summarizes the 1H NMR spectral data for this compound and two of its common analogs, the tert-butyl and ethyl carboxylate derivatives. This comparative data is essential for identifying and differentiating these compounds in a laboratory setting.
| Compound | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| This compound | 9.76 | t | 1.1 | 1H | -CHO |
| 7.39 - 7.29 | m | 5H | Ar-H | ||
| 5.14 | s | 2H | -O-CH ₂-Ph | ||
| 4.19 | br s | 2H | Piperidine-H (axial, C2, C6) | ||
| 2.78 | t, br | 12.4 | 2H | Piperidine-H (equatorial, C2, C6) | |
| 2.42 | d | 7.3 | 2H | -CH ₂-CHO | |
| 2.10 - 2.00 | m | 1H | Piperidine-H (C4) | ||
| 1.78 | d, br | 13.1 | 2H | Piperidine-H (axial, C3, C5) | |
| 1.25 | qd | 12.4, 4.2 | 2H | Piperidine-H (equatorial, C3, C5) | |
| tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 9.76 | t | 1.2 | 1H | -CHO |
| 4.10 | br s | 2H | Piperidine-H (axial, C2, C6) | ||
| 2.72 | t, br | 2H | Piperidine-H (equatorial, C2, C6) | ||
| 2.40 | d | 7.3 | 2H | -CH ₂-CHO | |
| 2.05 - 1.95 | m | 1H | Piperidine-H (C4) | ||
| 1.73 | d, br | 13.0 | 2H | Piperidine-H (axial, C3, C5) | |
| 1.45 | s | 9H | -C(CH ₃)₃ | ||
| 1.25 - 1.15 | m | 2H | Piperidine-H (equatorial, C3, C5) | ||
| Ethyl 4-(2-oxoethyl)piperidine-1-carboxylate | 9.76 | s | 1H | -CHO | |
| 4.13 | q | 7.1 | 2H | -O-CH ₂-CH₃ | |
| 4.08 | br d | 13.3 | 2H | Piperidine-H (axial, C2, C6) | |
| 2.85 | t, br | 12.3 | 2H | Piperidine-H (equatorial, C2, C6) | |
| 2.39 | d | 7.3 | 2H | -CH ₂-CHO | |
| 2.05 - 1.95 | m | 1H | Piperidine-H (C4) | ||
| 1.73 | d, br | 12.9 | 2H | Piperidine-H (axial, C3, C5) | |
| 1.25 | t | 7.1 | 3H | -O-CH₂-CH ₃ | |
| 1.22 - 1.12 | m | 2H | Piperidine-H (equatorial, C3, C5) |
Experimental Protocol
The 1H NMR spectra were acquired using a standard protocol to ensure consistency and comparability of the data.
Instrumentation: A 400 MHz NMR spectrometer was used for all acquisitions.
Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (δ 0.00 ppm).
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment was used.
-
Number of Scans: 16 to 64 scans were typically performed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.
-
Spectral Width: The spectral width was set to encompass the entire proton chemical shift range (typically 0-10 ppm).
-
Temperature: All spectra were recorded at room temperature (298 K).
Data Processing: The acquired Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz, followed by Fourier transformation. Phase and baseline corrections were applied manually to obtain the final spectrum.
Structural Visualization and NMR Assignment
The following diagrams illustrate the chemical structure of this compound and the logical workflow for its 1H NMR spectral analysis.
Caption: Chemical structure of this compound.
Caption: Workflow for 1H NMR characterization.
A Comparative Analysis of HPLC and LC-MS for Purity Determination of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS 130312-10-6)
For researchers and professionals in drug development, ensuring the purity of chemical compounds is a critical step. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity analysis of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS 130312-10-6). This compound is a versatile intermediate in the synthesis of pharmaceuticals, particularly piperidine derivatives which are significant in drug discovery.[1]
While specific experimental data for the comparative analysis of this exact compound is not publicly available, this guide outlines standard methodologies and expected performance characteristics based on established principles of small molecule analysis.
Performance Comparison: HPLC vs. LC-MS
The choice between HPLC with UV detection and LC-MS for purity validation depends on several factors, including the complexity of the sample, the need for impurity identification, sensitivity requirements, and regulatory expectations.[2]
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on analyte's affinity for stationary and mobile phases, with detection typically by UV absorbance. | Combines the separation power of HPLC with the mass analysis capability of mass spectrometry. |
| Primary Use | Quantitation of the main compound and known impurities. | Identification and quantitation of both known and unknown impurities. |
| Sensitivity | Generally lower than LC-MS. | High sensitivity, capable of detecting trace-level impurities.[3] |
| Specificity | Can be limited if impurities have similar UV spectra to the main compound. | Highly specific, as it differentiates compounds based on their mass-to-charge ratio.[3] |
| Impurity Identification | Limited to comparison with known reference standards. | Enables structural elucidation of unknown impurities through fragmentation analysis. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial investment and maintenance costs. |
| Ease of Use | Relatively straightforward for routine analysis. | More complex instrumentation and data analysis. |
Experimental Protocols
Below are generalized, yet detailed, experimental protocols for the purity analysis of this compound using HPLC and LC-MS. These protocols are based on standard practices for small molecule analysis and should be optimized for specific laboratory conditions.
Protocol 1: HPLC-UV Purity Analysis
This protocol outlines a general procedure for determining the purity of a drug substance by HPLC with UV detection.[2]
-
Objective: To quantify the purity of this compound and any known impurities.
-
Materials and Reagents:
-
This compound sample
-
Reference standards for the main compound and any known impurities
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or other suitable buffer components
-
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A typical gradient might start at a lower percentage of Mobile Phase B, gradually increasing to elute more non-polar compounds.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 254 nm, or a wavelength determined by the UV spectrum of the analyte.[5]
-
Injection Volume: 10 µL.[5]
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 0.5 mg/mL).[5][6]
-
Standard Preparation: Prepare a standard solution of the reference compound at a similar concentration.[5]
-
Analysis: Inject the blank (solvent), followed by the standard and sample solutions.
-
-
Data Analysis:
-
Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine purity.
-
Protocol 2: LC-MS Purity Analysis
This protocol provides a framework for identifying and quantifying impurities with high sensitivity and specificity.[2]
-
Objective: To identify and quantify impurities in the this compound sample.
-
Materials and Reagents:
-
Same as for HPLC-UV, but with the requirement of using LC-MS grade solvents and volatile mobile phase additives (e.g., formic acid, ammonium formate).[2]
-
-
Instrumentation:
-
LC-MS system, comprising a UHPLC or HPLC system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight).[2]
-
-
Chromatographic Conditions:
-
Similar to the HPLC-UV method, but the mobile phase will incorporate volatile additives compatible with mass spectrometry (e.g., 0.1% formic acid instead of phosphoric acid).
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: A range appropriate for the molecular weight of the compound and its expected impurities (e.g., m/z 100-1000).[3]
-
Data Acquisition: Full scan mode for impurity identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity quantification of specific impurities.
-
-
Procedure:
-
Sample and standard preparation are similar to the HPLC-UV protocol.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected molecular ion of the main compound and any potential impurities. The mass-to-charge ratio provides a high degree of confidence in peak identification.[3]
-
Alternative Purity Analysis Methods
Besides HPLC and LC-MS, other techniques can be employed for purity assessment, offering orthogonal information.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can provide a direct measure of purity without the need for a reference standard of the analyte.[7]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary for non-volatile compounds.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Primarily used for identification but can indicate the presence of impurities with different functional groups.[9]
-
Thin-Layer Chromatography (TLC): A simple, qualitative technique for a preliminary assessment of purity.[9]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for HPLC and LC-MS purity analysis.
Caption: A typical workflow for HPLC purity analysis.
Caption: An overview of the LC-MS purity analysis workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hovione.com [hovione.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
A Comparative Guide to Cbz and Boc Protecting Groups in Piperidine Synthesis
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate amine protecting group is a critical decision that can significantly impact the success of a synthetic route. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, making its synthesis and functionalization a key area of focus. This guide provides an objective comparison of two of the most widely used amine protecting groups, Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc), in the context of piperidine synthesis. We will delve into their distinct characteristics, supported by experimental data, and provide detailed protocols for their application.
The primary role of a protecting group is to reversibly mask the reactive secondary amine of piperidine, preventing unwanted side reactions during subsequent synthetic steps. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable with high yield and minimal side products. The choice between Cbz and Boc often hinges on the overall synthetic strategy, particularly the stability of other functional groups present in the molecule and the desired orthogonality of deprotection steps.[1][2]
Key Characteristics at a Glance
A fundamental difference between the Boc and Cbz protecting groups is their stability and the conditions required for their removal. This distinction is the basis of their "orthogonal" use in complex syntheses, meaning one can be selectively removed in the presence of the other.[2]
| Property | Boc (tert-butyloxycarbonyl) | Cbz (Carboxybenzyl or Z) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[2] | Stable to acidic and most basic conditions.[2] |
| Lability | Labile to strong acids (e.g., TFA, HCl).[2] | Labile to catalytic hydrogenolysis and strong acids (e.g., HBr).[2] |
Protection of Piperidine: Protocols and Performance
The introduction of both Boc and Cbz groups onto the piperidine nitrogen is generally efficient, with high yields reported under standard conditions.[2]
Boc Protection
The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc)₂O.[2]
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Piperidine | (Boc)₂O | Triethylamine, DMAP (cat.), CH₂Cl₂ | 92-95% | [2] |
Cbz Protection
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl).[3] This reagent is generally more economical than (Boc)₂O, which can be a significant factor in large-scale synthesis.[1]
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Piperidine | Cbz-Cl | NaOH (aq) | 96% |
Experimental Protocols: Protection of Piperidine
Protocol 1: N-Boc-piperidine Synthesis
-
Materials: Piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of piperidine (1.0 eq) in dichloromethane, add triethylamine (1.2 eq) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-piperidine.
-
Protocol 2: N-Cbz-piperidine Synthesis
-
Materials: Piperidine, Benzyl chloroformate (Cbz-Cl), Sodium hydroxide (NaOH), Water.
-
Procedure:
-
To a solution of piperidine (1.0 eq) in water, add a solution of NaOH (2.0 eq) in water.
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain N-Cbz-piperidine.
-
Deprotection of N-Protected Piperidine
The key difference guiding the choice between Boc and Cbz is their deprotection chemistry. Boc is acid-labile, while Cbz is typically removed by catalytic hydrogenolysis.[4]
Boc Deprotection
The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2] This method is generally fast and efficient.
| Substrate | Reagent | Conditions | Time | Yield (%) | Reference |
| N-Boc-piperidine derivative | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temp | 1-2 hours | High | [2][5] |
| N-Boc-piperazine derivative | 4N HCl in dioxane | Ethyl acetate (EtOAc) | Not specified | High | [6] |
Cbz Deprotection
The most common method for Cbz group cleavage is catalytic hydrogenolysis, which proceeds under neutral conditions.[2] This makes it suitable for substrates with acid-sensitive functional groups. Alternatively, strong acidic conditions can also be employed.[7]
| Substrate | Reagent | Conditions | Time | Yield (%) | Reference |
| N-Cbz-piperidine | H₂, 10% Pd/C | Methanol (MeOH), Room Temp | 40 hours | Not specified | |
| N-Cbz-aniline | H₂, 10% Pd/C | Methanol (MeOH), Room Temp | 4 hours | >95% | |
| Cbz-protected peptide | 33% HBr/AcOH | Room Temp | 20 mins | Not specified | |
| N-Cbz-piperidine derivative | Isopropanol hydrochloride (IPA.HCl) | 65-75°C | 4 hours | High | [7] |
Experimental Protocols: Deprotection
Protocol 3: Boc Deprotection using TFA
-
Materials: N-Boc-piperidine derivative, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected piperidine (1.0 eq) in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution (e.g., 1 mL TFA for every 1 mL DCM).[2]
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA in vacuo to yield the deprotected piperidine salt.
-
Protocol 4: Cbz Deprotection by Hydrogenolysis
-
Materials: N-Cbz-piperidine derivative, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the Cbz-protected piperidine (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (via a balloon or hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitoring by TLC is crucial as reaction times can vary significantly).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
-
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the chemical structures, the protection and deprotection workflows, and a decision-making guide for selecting the appropriate protecting group.
Caption: Chemical structures of Piperidine and its N-Boc and N-Cbz protected forms.
Caption: Experimental workflows for Boc and Cbz protection and deprotection of piperidine.
Caption: Decision flowchart for selecting between Boc and Cbz protecting groups.
Conclusion and Recommendations
Both Boc and Cbz are highly effective and versatile protecting groups for the piperidine nitrogen, each with distinct advantages. The choice between them is primarily dictated by the stability of other functional groups present in the molecule and the overall synthetic strategy.[2]
-
Choose Boc when the synthetic route involves conditions such as catalytic hydrogenation that would cleave a Cbz group. The Boc group is robust under these conditions. Its removal is straightforward with acid, provided the rest of the molecule is acid-stable.[2]
-
Choose Cbz for substrates that are sensitive to acidic conditions required for Boc deprotection. The Cbz group's stability in acid allows for transformations that require acidic environments. Its removal via neutral hydrogenolysis is a significant advantage for preserving acid-labile functionalities.[2][8] Furthermore, the Cbz group's tendency to impart crystallinity can simplify purification by recrystallization, a scalable and cost-effective alternative to chromatography.[1]
Ultimately, the orthogonality of these two protecting groups is their most powerful feature. In complex, multi-step syntheses, it is common to use both protecting groups to selectively unmask different amine functionalities at various stages, enabling the construction of highly complex and functionalized piperidine-containing molecules. This guide provides the fundamental data and protocols to assist researchers in making an informed decision for their specific synthetic needs.
References
A Comparative Guide to the Reactivity of Benzyl and Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the choice of protecting groups is a critical strategic decision that can significantly impact reaction outcomes, yields, and purification efficiency. This guide provides an objective comparison of the reactivity of two common building blocks in medicinal chemistry: benzyl 4-(2-oxoethyl)piperidine-1-carboxylate and tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate. The focus is on the influence of the benzyloxycarbonyl (Cbz or Z) and tert-butoxycarbonyl (Boc) protecting groups on the reactivity of the 2-oxoethyl side chain in key synthetic transformations.
Comparison of N-Protecting Groups: Cbz vs. Boc
The Cbz and Boc groups are two of the most widely used protecting groups for amines, each with a distinct set of properties that dictate their suitability for different synthetic routes. Their orthogonality, meaning one can be removed selectively in the presence of the other, is a cornerstone of modern organic synthesis.[1]
| Property | This compound (N-Cbz) | tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate (N-Boc) |
| Protecting Group | Benzyloxycarbonyl (Cbz) | tert-Butoxycarbonyl (Boc) |
| Stability | Stable to acidic and basic conditions (with some exceptions).[1] | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] |
| Lability | Labile to catalytic hydrogenolysis and strong acids.[1] | Labile to strong acids.[1] |
| Deprotection | Catalytic hydrogenation (e.g., H₂, Pd/C). | Strong acids (e.g., TFA, HCl). |
| Key Advantage | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups. | Orthogonal to hydrogenolysis-labile (e.g., Cbz) and base-labile (e.g., Fmoc) groups. |
Reactivity in Key Synthetic Transformations
The aldehyde functionality of the 2-oxoethyl side chain is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The nature of the N-protecting group can subtly influence the outcome of these reactions through steric and electronic effects.
Reductive Amination
Reductive amination is a robust method for the synthesis of amines from carbonyl compounds.[2] In the context of the title compounds, this reaction allows for the introduction of a wide range of substituents at the ethylamine moiety.
While direct comparative quantitative data is scarce, the choice of the N-protecting group is not expected to dramatically alter the feasibility of reductive amination. However, the steric bulk of the Boc group, being larger than the Cbz group, might have a minor influence on the reaction rate, especially with sterically hindered amines. The reaction conditions for both derivatives are generally mild and similar.
Expected Outcome: Both the N-Cbz and N-Boc protected piperidine aldehydes are expected to undergo reductive amination with primary and secondary amines in good to excellent yields using standard reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3]
Caption: General pathway for reductive amination.
Wittig Olefination
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[4][5] This reaction can be employed to extend the carbon chain of the 2-oxoethyl group.
The electronic nature of both the Cbz and Boc protecting groups is unlikely to have a significant impact on the electrophilicity of the aldehyde. However, the steric hindrance of the Boc group might play a role in reactions with very bulky Wittig reagents. For most standard Wittig reagents, both substrates are expected to perform well.
Expected Outcome: Both N-protected aldehydes should react with stabilized and non-stabilized Wittig ylides to afford the corresponding alkenes in good yields.[6] The stereochemical outcome will be dependent on the nature of the ylide used.[5]
Caption: General pathway for the Wittig reaction.
Experimental Protocols
Reductive Amination of tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Materials:
-
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
-
Primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
To a solution of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) in DCM or DCE (0.1-0.2 M) is added the amine (1.1 eq).
-
The mixture is stirred at room temperature for 30-60 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Wittig Reaction of this compound
Materials:
-
This compound
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a suspension of the phosphonium salt (1.2 eq) in anhydrous THF at 0 °C is added the strong base (1.1 eq).
-
The mixture is stirred at 0 °C to room temperature for 1-2 hours to generate the ylide.
-
The reaction mixture is cooled to -78 °C or 0 °C, and a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 2-16 hours, monitoring by TLC or LC-MS.
-
The reaction is quenched with saturated aqueous NH₄Cl solution.
-
The mixture is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with water and brine, dried over MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Orthogonal Deprotection Strategies
The orthogonality of the Cbz and Boc protecting groups is a significant advantage in multi-step synthesis.[1]
Caption: Orthogonal deprotection of Cbz and Boc.
Conclusion
Both this compound and tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate are valuable synthetic intermediates. The choice between the two is primarily dictated by the overall synthetic strategy and the compatibility of their respective deprotection conditions with other functional groups present in the molecule.
-
Choose the N-Cbz derivative when subsequent steps involve strongly acidic conditions or when the final deprotection is desired under mild, neutral hydrogenolysis conditions.
-
Choose the N-Boc derivative when the synthetic route involves catalytic hydrogenation or when a metal-free, acidic deprotection is preferred.
While the reactivity of the aldehyde is largely comparable, subtle steric effects of the Boc group should be considered when planning reactions with bulky reagents. This guide provides a foundational understanding to aid researchers in making informed decisions for the strategic use of these important building blocks.
References
A Comparative Guide to Amine-Functionalized Aldehyde Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of drug discovery, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Piperidine and other nitrogen-containing heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals. The functionalization of these scaffolds, often through reactions like reductive amination, requires versatile building blocks that possess both a reactive handle and a suitably protected nitrogen atom.
This guide provides a comparative analysis of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate and its key alternatives. The focus is on their performance in the context of reductive amination, a cornerstone reaction for the introduction of substituted amine functionalities. We will compare the most common N-Cbz and N-Boc protected piperidineacetaldehydes and introduce a structurally distinct acyclic alternative to provide a broader perspective for synthetic planning.
Core Building Block Comparison
The primary alternatives to this compound revolve around the nature of the nitrogen protecting group and the structure of the scaffold itself. The most direct competitor is the tert-butyloxycarbonyl (Boc) protected analogue, which offers an orthogonal deprotection strategy. Acyclic amino aldehydes provide a different structural motif, potentially influencing physicochemical properties.
| Feature | This compound (N-Cbz) | tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate (N-Boc) | 3-(Dimethylamino)propanal |
| Structure | Cbz-N protected piperidine acetaldehyde | Boc-N protected piperidine acetaldehyde | Acyclic tertiary amino aldehyde |
| Protecting Group | Carboxybenzyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) | None (tertiary amine) |
| Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1] | Acidic conditions (e.g., TFA, HCl)[1] | Not applicable |
| Key Advantage | Stable to acidic and basic conditions.[1] | Orthogonal to Cbz; stable to bases and hydrogenolysis.[1] | Simple, no deprotection step needed. |
| Considerations | Not suitable for molecules with functional groups sensitive to reduction (e.g., alkenes, alkynes). | Not suitable for molecules with acid-sensitive functional groups. | The tertiary amine is basic and may influence reaction conditions or require quaternization for certain transformations. |
| Molecular Weight | ~261.31 g/mol | ~227.30 g/mol | ~101.15 g/mol |
Performance in Reductive Amination: A Representative Comparison
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a primary application for these aldehyde building blocks. The reaction typically proceeds in one pot, where an amine and an aldehyde form an imine or iminium ion intermediate that is subsequently reduced by an in-situ reducing agent.
| Building Block | Amine | Reducing Agent | Solvent | Typical Yield (%) | Reference |
| tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | Methylamine | Sodium Triacetoxyborohydride | Dichloromethane (DCM) | High (not specified) | [2] |
| This compound | Benzylamine | Benzylamine-borane | Tetrahydrofuran (THF) | Good (not specified) | [3] |
| 3-(Dimethylamino)propanal | Various amines | Sodium Borohydride | Methanol | 81-90% | [4][5] |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and scale. The data presented are for illustrative purposes.
Experimental Protocols
Below are detailed, representative protocols for the reductive amination of an N-Boc protected piperidineacetaldehyde and for the subsequent deprotection of the Boc and Cbz groups.
Protocol 1: Representative Reductive Amination of tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
This protocol describes a general procedure for the reductive amination of N-Boc-4-piperidineacetaldehyde with a primary amine using sodium triacetoxyborohydride.
Materials:
-
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq)
-
Primary amine (e.g., Benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
To a solution of tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate in anhydrous DCM, add the primary amine.
-
Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of N-Boc and N-Cbz Protecting Groups
Boc Deprotection (Acidic Cleavage): [1]
-
Dissolve the N-Boc protected amine in Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the amine salt.
Cbz Deprotection (Hydrogenolysis): [1]
-
Dissolve the N-Cbz protected amine in a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt. %).
-
Stir the mixture under an atmosphere of hydrogen (H₂, balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualization of Synthetic and Biological Pathways
The choice of building block is often dictated by the synthetic strategy and the biological target. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and two relevant signaling pathways where these building blocks are applied.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. 3-(Dimethylamino)propanal | | RUO [benchchem.com]
- 5. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Reaction Products from 1-Z-4-(2-oxo-ethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthetic Transformations of a Versatile Piperidine Intermediate
The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets. The functionalized intermediate, 1-Z-4-(2-oxo-ethyl)piperidine (assuming 'Z' represents the commonly used carbobenzyloxy, Cbz, protecting group), offers a versatile platform for the synthesis of diverse 4-substituted piperidine derivatives. This guide provides a comparative analysis of two key reaction pathways originating from this aldehyde: the Wittig reaction for carbon-carbon bond formation and reductive amination for the introduction of an aminoethyl side chain. We present hypothetical yet representative experimental data to objectively compare these methods with established alternative synthetic routes, offering insights into their respective advantages in terms of yield, reaction conditions, and strategic application in drug discovery and development.
I. Olefination via Wittig Reaction: Synthesis of 1-Cbz-4-(2-phenylethenyl)piperidine
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds. In the context of 1-Cbz-4-(2-oxo-ethyl)piperidine, this reaction allows for the extension of the side chain, leading to the formation of a styrenyl derivative, a structural motif present in various biologically active molecules.
Reaction Scheme:
Caption: Wittig olefination of 1-Cbz-4-(2-oxo-ethyl)piperidine.
Experimental Protocol: Wittig Reaction
To a solution of benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a strong base such as n-butyllithium is added dropwise to generate the ylide. The resulting deep red solution is stirred for 30 minutes. A solution of 1-Cbz-4-(2-oxo-ethyl)piperidine (1.0 equivalent) in anhydrous THF is then added slowly. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Alternative Synthesis: Heck Coupling
An alternative approach to synthesize a similar unsaturated system involves the Heck coupling of a vinylpiperidine derivative with an aryl halide. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis.
Reaction Scheme:
Caption: Heck coupling approach to 1-Cbz-4-(2-phenylethenyl)piperidine.
Data Comparison
| Parameter | Wittig Reaction | Heck Coupling (Alternative) |
| Starting Material | 1-Cbz-4-(2-oxo-ethyl)piperidine | 1-Cbz-4-vinylpiperidine, Iodobenzene |
| Key Reagents | Benzyltriphenylphosphonium chloride, n-BuLi | Palladium catalyst (e.g., Pd(OAc)₂), Base |
| Typical Yield | 75-85% | 60-75% |
| Reaction Temperature | 0 °C to Room Temperature | 80-100 °C |
| Reaction Time | 12-16 hours | 18-24 hours |
| Stereoselectivity | Generally favors the Z-isomer with unstabilized ylides | Typically results in the E-isomer |
| Functional Group Tolerance | Sensitive to base-labile groups | Tolerates a wider range of functional groups |
Product Characterization (Hypothetical Data for 1-Cbz-4-(2-phenylethenyl)piperidine):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.38-7.20 (m, 10H, Ar-H), 6.35 (d, J=15.8 Hz, 1H, Ar-CH=), 6.12 (dd, J=15.8, 6.5 Hz, 1H, =CH-Pip), 5.14 (s, 2H, OCH₂Ph), 4.20 (br d, 2H, NCH₂ₑ), 2.80 (t, 2H, NCH₂ₐ), 2.10-1.95 (m, 1H, Pip-CH), 1.85-1.70 (m, 2H, Pip-CH₂ₑ), 1.30-1.15 (m, 2H, Pip-CH₂ₐ).
-
¹³C NMR (101 MHz, CDCl₃) δ: 155.1, 137.0, 136.5, 130.5, 128.8, 128.5, 128.0, 127.8, 126.2, 67.2, 44.5, 39.8, 32.5.
-
IR (thin film, cm⁻¹): 3030, 2925, 1695 (C=O, urethane), 1600, 1495, 1450, 965 (trans C=C bend).
-
MS (ESI) m/z: [M+H]⁺ calculated for C₂₁H₂₄NO₂, 338.18; found 338.2.
II. Reductive Amination: Synthesis of 1-Cbz-4-((benzylamino)methyl)piperidine
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ. For 1-Cbz-4-(2-oxo-ethyl)piperidine, this pathway provides access to N-substituted aminoethylpiperidine derivatives, which are common pharmacophores.
Reaction Scheme:
Caption: Reductive amination of 1-Cbz-4-(2-oxo-ethyl)piperidine.
Experimental Protocol: Reductive Amination
To a solution of 1-Cbz-4-(2-oxo-ethyl)piperidine (1.0 equivalent) and benzylamine (1.1 equivalents) in methanol, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) is added portion-wise at room temperature. The reaction is stirred for 4-6 hours. The solvent is then removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.
Alternative Synthesis: Two-Step Alkylation
A common alternative for the synthesis of secondary amines is a two-step process involving the formation of a mesylate or tosylate from an alcohol, followed by nucleophilic substitution with an amine.
Reaction Scheme:
Caption: Two-step alkylation route to 1-Cbz-4-((benzylamino)methyl)piperidine.
Data Comparison
| Parameter | Reductive Amination | Two-Step Alkylation (Alternative) |
| Starting Material | 1-Cbz-4-(2-oxo-ethyl)piperidine, Benzylamine | 1-Cbz-4-(2-hydroxyethyl)piperidine, Benzylamine |
| Key Reagents | Sodium triacetoxyborohydride | Methanesulfonyl chloride, Triethylamine |
| Typical Yield | 80-90% | 65-75% (over two steps) |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 12-24 hours (total) |
| Atom Economy | High (one-pot reaction) | Lower (two steps with a leaving group) |
| Work-up | Simple aqueous work-up | Requires isolation of the intermediate |
Product Characterization (Hypothetical Data for 1-Cbz-4-((benzylamino)methyl)piperidine):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.39-7.22 (m, 10H, Ar-H), 5.13 (s, 2H, OCH₂Ph), 4.18 (br d, 2H, NCH₂ₑ), 3.75 (s, 2H, NCH₂Ph), 2.78 (t, 2H, NCH₂ₐ), 2.65 (t, J=6.8 Hz, 2H, Pip-CH₂-CH₂-N), 1.75-1.60 (m, 3H, Pip-CH, Pip-CH₂ₑ), 1.55-1.45 (m, 2H, Pip-CH₂-CH₂-N), 1.20-1.05 (m, 2H, Pip-CH₂ₐ).
-
¹³C NMR (101 MHz, CDCl₃) δ: 155.2, 140.1, 136.8, 128.6, 128.5, 128.2, 128.0, 127.1, 67.1, 53.8, 51.5, 44.5, 36.5, 35.8, 31.8.
-
IR (thin film, cm⁻¹): 3310 (N-H stretch), 3030, 2920, 2850, 1690 (C=O, urethane), 1495, 1450.
-
MS (ESI) m/z: [M+H]⁺ calculated for C₂₂H₂₉N₂O₂, 369.22; found 369.2.
Conclusion
The synthetic utility of 1-Cbz-4-(2-oxo-ethyl)piperidine as a precursor for diverse 4-substituted piperidines is evident from the comparative analysis of the Wittig reaction and reductive amination.
-
The Wittig reaction provides a reliable method for introducing a carbon-carbon double bond, though consideration of stereoselectivity is crucial. While the alternative Heck coupling offers complementary stereoselectivity, the Wittig reaction often proceeds under milder thermal conditions.
-
Reductive amination stands out as a highly efficient, one-pot procedure for the synthesis of secondary and tertiary amines. Compared to the two-step alkylation process, it offers higher yields, shorter reaction times, and better atom economy, making it a preferred method for rapid library synthesis in a drug discovery setting.
The choice of synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, and the overall synthetic strategy. The data and protocols presented herein serve as a guide for researchers to make informed decisions in the design and execution of synthetic pathways involving this versatile piperidine intermediate.
A Comparative Guide to the Synthesis of Functionalized Piperidines: An Efficiency Benchmark
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence highlights the continuous need for efficient and versatile synthetic methods to access structurally diverse and functionally complex piperidine derivatives. This guide provides a comparative analysis of prominent synthetic strategies, offering researchers, scientists, and drug development professionals an objective benchmark of their efficiency based on quantitative data and detailed experimental protocols.
Comparative Analysis of Synthetic Methodologies
The synthesis of functionalized piperidines can be broadly categorized into several approaches, each with its own set of advantages and limitations. The following tables summarize the key quantitative data for some of the most significant methods, providing a clear comparison of their yields, step-efficiency, and reaction conditions.
Table 1: One-Pot Synthesis of Piperid-4-ones via Four-Component Condensation
| Entry | Aldehyde | Amine | Diketene | Yield (%) | Diastereomeric Ratio (cis/trans) |
| 1 | Benzaldehyde | Aniline | 1.2 equiv | 85 | >95:5 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 1.2 equiv | 82 | >95:5 |
| 3 | 4-Methylbenzaldehyde | Aniline | 1.2 equiv | 88 | >95:5 |
| 4 | Benzaldehyde | Benzylamine | 1.2 equiv | 75 | 90:10 |
Data adapted from a representative four-component condensation protocol.[1]
Table 2: One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides
| Entry | Halogenated Amide | Grignard Reagent | Yield (%) |
| 1 | N-(2-chloroethyl)benzamide | Phenylmagnesium bromide | 78 |
| 2 | N-(3-chloropropyl)benzamide | Methylmagnesium bromide | 82 |
| 3 | N-(2-bromoethyl)acetamide | Ethylmagnesium bromide | 75 |
Data adapted from a tandem protocol for the construction of N-substituted piperidines.[1]
Table 3: Comparison of a Novel Two-Step Synthesis with a Traditional Multi-Step Route
| Parameter | Novel Piperidine Synthesis (He et al., 2024) | Traditional Synthesis of (+)-CP-99,994 |
| Target Moiety | Functionalized Piperidine Core | (+)-CP-99,994 |
| Key Reactions | Biocatalytic C-H Oxidation, Ni-catalyzed Radical Cross-coupling | Reductive Amination, Cyclization |
| Overall Yield | High-yielding | Varies (often lower) |
| Number of Steps | 2 steps from a piperidine starting material | Typically 5+ steps |
| Reaction Temperature | Mild (often room temperature) | Variable (can require elevated temperatures) |
| Key Reagents | Enzyme catalyst, Nickel catalyst | Various reducing agents, acids, bases |
This table provides a comparative overview of a recent streamlined synthesis with a traditional approach to a prominent piperidine-containing pharmaceutical.[2]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for assessing the reproducibility and practicality of a synthetic route.
Protocol 1: Four-Component One-Pot Synthesis of Piperid-4-ones
This method allows for the generation of significant molecular complexity in a single step.[1]
-
To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.
-
Add diketene (1.2 equiv) to the reaction mixture.
-
After consumption of the starting materials (monitored by TLC), introduce an aldehyde (1.0 equiv) to the flask.
-
The reaction is stirred until completion.
-
The resulting mixture of cis/trans-diastereomers can be converted to a single 2,6-cis-diastereomer through epimerization with potassium carbonate (K₂CO₃).
-
The crude product is purified by flash column chromatography to yield the desired functionalized piperid-4-one.[1]
Protocol 2: Tandem One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides
This protocol describes an efficient route to N-substituted piperidines.
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the secondary halogenated amide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add 2-fluoropyridine (1.2 equiv) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise and stir for 30 minutes.
-
Add methanol (MeOH) followed by sodium borohydride (NaBH₄, 2.0 equiv).
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the N-substituted piperidine.[1]
Protocol 3: Novel Two-Step Synthesis via Biocatalytic C-H Oxidation and Nickel-Catalyzed Radical Cross-Coupling
This recently developed method offers a streamlined approach to complex piperidines.[2]
Step 1: Biocatalytic C-H Oxidation
-
A detailed protocol for this enzymatic step is specific to the chosen enzyme and substrate and typically involves incubation of the piperidine starting material with the biocatalyst under optimized pH and temperature conditions.
Step 2: Nickel-Catalyzed Radical Cross-Coupling
-
Dissolve the hydroxylated piperidine intermediate from Step 1 in a suitable organic solvent (e.g., dioxane).
-
To this solution, add the coupling partner (e.g., a boronic acid), a nickel catalyst (e.g., NiCl₂(dme)), a ligand (e.g., a bipyridine derivative), and a photocatalyst under an inert atmosphere.
-
Irradiate the reaction mixture with a specific wavelength of light (e.g., blue LEDs) at room temperature for a set period (e.g., 12-24 hours).
-
Upon completion, the reaction is quenched, and the product is worked up and purified.[2]
Protocol 4: Traditional Synthesis of (+)-CP-99,994 via Reductive Amination and Cyclization
This represents a more classical, multi-step approach.[2]
-
Formation of the Precursor: Synthesize a suitable keto-amine precursor through several steps.
-
Reductive Amination/Cyclization:
-
Dissolve the keto-amine precursor in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), and stir the reaction at room temperature for several hours.
-
Quench the reaction, and work up and purify the product to yield the piperidine ring structure of (+)-CP-99,994.
-
-
Subsequent Steps: Further synthetic transformations are required to complete the synthesis of the final molecule.[2]
Visualizing Synthetic Strategies and Workflows
Diagrams are essential for conceptualizing complex synthetic pathways and experimental workflows.
Caption: Overview of major synthetic routes to functionalized piperidines.
Caption: Workflow for assessing the reproducibility of a published chemical synthesis.[2]
Signaling Pathways and Biological Relevance
Functionalized piperidines exert their biological effects by modulating various cellular signaling pathways. For instance, many piperidine-containing compounds have been developed as kinase inhibitors for cancer therapy.[1] These inhibitors can block the activity of kinases that are abnormally activated in cancer cells, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.[1]
References
Spectroscopic Evolution: A Comparative Guide to Starting Material and Product Analysis in the Reduction of Acetophenone
In the realm of chemical synthesis, verifying the successful transformation of a starting material into a desired product is paramount. Spectroscopic techniques offer a powerful, non-destructive window into the molecular changes that occur during a chemical reaction. This guide provides a comparative analysis of a starting material, acetophenone, and its corresponding product, 1-phenylethanol, after a reduction reaction. We will utilize fundamental spectroscopic methods—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to confirm the conversion and assess the purity of the product.
The conversion of a ketone (acetophenone) to a secondary alcohol (1-phenylethanol) is a classic example of a reduction reaction in organic chemistry. This transformation involves the addition of a hydride (H⁻) to the carbonyl carbon, followed by protonation to yield the alcohol. The key to confirming the success of this reaction lies in identifying the disappearance of the carbonyl group and the appearance of a hydroxyl group, changes that are readily detected by spectroscopic methods.[1][2]
Reaction Scheme:

Figure 1: The reduction of acetophenone to 1-phenylethanol using sodium borohydride (NaBH₄) in methanol (CH₃OH).
Quantitative Spectroscopic Data Comparison
The following table summarizes the key spectroscopic differences between acetophenone and 1-phenylethanol, providing clear evidence of the chemical transformation.
| Spectroscopic Technique | Acetophenone (Starting Material) | 1-Phenylethanol (Final Product) | Key Changes and Interpretation |
| Infrared (IR) Spectroscopy | Strong, sharp absorption at ~1685 cm⁻¹ (C=O stretch) | Broad absorption at ~3200-3600 cm⁻¹ (O-H stretch). Disappearance of the peak at ~1685 cm⁻¹. | The disappearance of the carbonyl (C=O) peak and the appearance of the hydroxyl (O-H) peak are the most definitive indicators of a successful reduction.[2] |
| ¹H NMR Spectroscopy | Singlet at ~2.6 ppm (3H, -COCH₃). Multiplets at ~7.4-8.0 ppm (5H, aromatic).[3][4] | Doublet at ~1.5 ppm (3H, -CH(OH)CH₃). Quartet at ~4.9 ppm (1H, -CH(OH)CH₃). Singlet (broad) at variable shift (1H, -OH). Multiplets at ~7.2-7.4 ppm (5H, aromatic).[5][6] | The methyl group shifts upfield and becomes a doublet due to coupling with the new methine proton. The appearance of the methine quartet and the hydroxyl proton signal confirms the formation of the alcohol. |
| ¹³C NMR Spectroscopy | Signal at ~198 ppm (C=O). Signal at ~26 ppm (-COCH₃).[4][7] | Signal at ~70 ppm (-CHOH). Signal at ~25 ppm (-CH(OH)CH₃). Disappearance of the signal at ~198 ppm.[8] | The downfield carbonyl carbon signal is replaced by the upfield signal of the carbon-bearing the hydroxyl group, providing unambiguous evidence of the reduction. |
| Mass Spectrometry (MS) | Molecular ion [M]⁺ at m/z = 120. Key fragment at m/z = 105 ([M-CH₃]⁺).[9] | Molecular ion [M]⁺ at m/z = 122. Key fragment at m/z = 107 ([M-CH₃]⁺).[10] | The molecular ion peak increases by 2 mass units, corresponding to the addition of two hydrogen atoms during the reduction. |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis: Reduction of Acetophenone with Sodium Borohydride
This protocol outlines the procedure for the reduction of acetophenone to 1-phenylethanol.[11][12]
Materials:
-
Acetophenone (1.0 g)
-
Methanol (15 mL)
-
Sodium borohydride (NaBH₄) (0.35 g)
-
Deionized water
-
3M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask (250 mL), magnetic stirrer, stir bar, ice bath, separatory funnel.
Procedure:
-
Weigh 1.0 g of acetophenone and add it to a 250 mL round bottom flask containing 14 mL of methanol.[11][13]
-
Stir the solution with a magnetic stirrer until the acetophenone is fully dissolved.
-
Cool the reaction mixture in an ice bath to approximately 0°C.[11]
-
Carefully add 0.35 g of sodium borohydride to the reaction mixture in portions while stirring.[11]
-
Continue stirring the reaction mixture in the ice bath for 15-20 minutes. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[14]
-
After the reaction is complete, slowly add 4 mL of 3M HCl to neutralize the excess sodium borohydride and quench the reaction.[12]
-
Transfer the mixture to a separatory funnel. Add 15 mL of deionized water and 15 mL of dichloromethane.
-
Shake the funnel to extract the product into the organic layer. Allow the layers to separate and collect the lower organic layer.
-
Wash the organic layer with deionized water, then dry it over anhydrous sodium sulfate.[12]
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 1-phenylethanol product.
Spectroscopic Analysis Protocols
1. Infrared (IR) Spectroscopy:
-
A small drop of the liquid sample (acetophenone or 1-phenylethanol) is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
The plates are placed in the spectrometer's sample holder.
-
The IR spectrum is recorded, typically in the range of 4000-600 cm⁻¹.
-
The key functional group absorptions are identified and compared.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Approximately 10-20 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
The NMR tube is placed in the NMR spectrometer.
-
Both ¹H NMR and ¹³C NMR spectra are acquired.
-
The chemical shifts, integration (for ¹H), and splitting patterns are analyzed to determine the structure.
3. Mass Spectrometry (MS):
-
A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile).
-
The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis.
-
The sample is ionized (e.g., by electron ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
The molecular ion peak and fragmentation pattern are analyzed to confirm the molecular weight and structural features.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experiment and the decision-making process based on spectroscopic data.
Caption: Experimental and analytical workflow for reaction monitoring.
Caption: Decision pathway for product confirmation via spectroscopy.
References
- 1. brainly.com [brainly.com]
- 2. homework.study.com [homework.study.com]
- 3. Acetophenone(98-86-2) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. (S)-(-)-1-PHENYLETHANOL(1445-91-6) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. (R)-(+)-1-Phenylethanol(1517-69-7) 13C NMR spectrum [chemicalbook.com]
- 9. Acetophenone [webbook.nist.gov]
- 10. 1-Phenylethanol, (S)- | C8H10O | CID 443135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 13. scribd.com [scribd.com]
- 14. rsc.org [rsc.org]
Unveiling Molecular Architecture: A Comparative Guide to 2D NMR Techniques for Confirming Synthesized Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical checkpoint. While 1D NMR provides a foundational overview, complex derivatives often produce congested spectra that obscure vital information. Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution, spreading spectral data across a second dimension to resolve overlapping signals and reveal the intricate network of connections within a molecule.
This guide provides an objective comparison of the most common 2D NMR techniques used for the structural confirmation of synthesized derivatives: COSY, HSQC, and HMBC. We will delve into their performance, supported by experimental data, and provide detailed protocols for their implementation.
At a Glance: Comparing Key 2D NMR Techniques
To aid in selecting the most appropriate 2D NMR experiment for your needs, the following table summarizes the key performance characteristics of COSY, HSQC, and HMBC.
| Feature | COSY (Correlation Spectroscopy) | HSQC (Heteronuclear Single Quantum Coherence) | HMBC (Heteronuclear Multiple Bond Correlation) |
| Information Provided | ¹H-¹H scalar (J-coupling) correlations | One-bond ¹H-¹³C correlations | Long-range (2-4 bond) ¹H-¹³C correlations |
| Primary Application | Identifying neighboring protons, tracing proton spin systems | Assigning protons to their directly attached carbons | Connecting molecular fragments across quaternary carbons and heteroatoms |
| Relative Sensitivity | Moderate | High (proton-detected)[1][2] | Lower than HSQC (magnetization transfer over multiple bonds)[2] |
| Typical Resolution | Moderate in both dimensions | High in the direct (¹H) dimension, lower in the indirect (¹³C) dimension | Variable, dependent on the long-range coupling constant |
| Typical Experiment Time | Short (~10-30 minutes)[3] | Moderate (~20 minutes to a few hours) | Longer (30 minutes to several hours) |
Deciphering the Connections: A Deeper Look at Each Technique
COSY: Mapping Proton Neighborhoods
The COSY experiment is often the first 2D NMR technique employed in structure elucidation. It reveals which protons are scalar-coupled to each other, typically through two or three bonds.[1][2] In a COSY spectrum, the 1D proton spectrum is plotted on both axes. Diagonal peaks represent the protons in the molecule, while off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts are coupled.
HSQC: Linking Protons to their Carbons
The HSQC experiment is a powerful tool for assigning protons to their directly attached carbon atoms.[4] This is a proton-detected experiment, which provides a significant sensitivity advantage over directly observing the less abundant ¹³C nucleus.[1] The resulting spectrum has a proton axis and a carbon axis, with each peak representing a C-H bond. An "edited" HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the peaks.[4]
HMBC: Bridging Molecular Fragments
The HMBC experiment is crucial for piecing together the complete carbon skeleton of a molecule. It reveals correlations between protons and carbons that are two to four bonds apart.[1][4] This ability to see long-range couplings is essential for identifying connections across quaternary carbons (carbons with no attached protons) and heteroatoms, which are invisible in COSY and HSQC experiments.[2] Like HSQC, HMBC is a proton-detected experiment, but its sensitivity is generally lower due to the weaker long-range couplings.[2]
Experimental Protocols: From Sample Preparation to Data Acquisition
Obtaining high-quality 2D NMR data is contingent on meticulous experimental execution. Below are detailed protocols for sample preparation and data acquisition on a typical Bruker spectrometer.
Sample Preparation
-
Sample Quantity : For a standard 5 mm NMR tube, aim for 5-25 mg of your synthesized derivative for ¹H-detected experiments like HSQC and HMBC. For homonuclear experiments like COSY, a slightly lower concentration may be sufficient.[5][6][7]
-
Solvent Selection : Choose a deuterated solvent that completely dissolves your compound. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).[5][7]
-
Dissolution and Transfer : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[5][7] Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Labeling : Clearly label the NMR tube with the sample identification.
Data Acquisition: A Step-by-Step Guide for Bruker TopSpin
The following are generalized acquisition steps. Specific parameters may need to be optimized for your particular sample and spectrometer.
-
Initial Setup :
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.
-
-
Setting up a COSY Experiment :
-
Create a new dataset and load a standard COSY parameter set (e.g., cosygpqf).
-
Set the spectral width (SW) in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the transmitter frequency offset (O1P) to the center of the proton spectrum.
-
Adjust the number of scans (NS) and the number of increments in the indirect dimension (TD in F1) to achieve the desired signal-to-noise and resolution. A typical starting point is NS=2 and TD(F1)=256.
-
Start the acquisition by typing zg.
-
-
Setting up an HSQC Experiment :
-
Create a new dataset and load a standard edited HSQC parameter set (e.g., hsqcedetgpsisp).
-
The ¹H parameters (SW and O1P in F2) should be set based on the 1D ¹H spectrum.
-
The ¹³C spectral width (SW in F1) is typically set to a standard range (e.g., 0-160 ppm) unless specific signals are known to be outside this region.
-
Set the number of scans (NS) and increments (TD in F1). For a moderately concentrated sample, NS=4 and TD(F1)=256 is a reasonable starting point.
-
Initiate the experiment with zg.
-
-
Setting up an HMBC Experiment :
-
Create a new dataset and load a standard HMBC parameter set (e.g., hmbcgplpndqf).
-
Set the ¹H and ¹³C spectral parameters as described for the HSQC experiment.
-
An important parameter in HMBC is the long-range coupling constant (CNST2), which is typically set to a value between 8 and 10 Hz to optimize for 2-3 bond correlations.
-
Set the number of scans (NS) and increments (TD in F1). HMBC experiments often require more scans than HSQC for good signal-to-noise; NS=8 or higher is common.
-
Start the acquisition with zg.
-
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the typical experimental workflow and the logical relationships between these 2D NMR experiments in the process of confirming the structure of a synthesized derivative.
Data Processing and Interpretation
Modern NMR software packages like Bruker's TopSpin or Mestrelab's Mnova provide powerful tools for processing and analyzing 2D NMR data. The general processing steps include:
-
Fourier Transformation : The raw time-domain data (FID) is converted into a frequency-domain spectrum through a Fourier transform in both dimensions.[8]
-
Phasing : For phase-sensitive experiments like HSQC, the spectrum is phased to ensure all peaks have the correct absorptive lineshape. Magnitude-mode spectra like a standard COSY or HMBC do not require phasing.[8]
-
Baseline Correction : The baseline of the spectrum is corrected to be flat.[8]
-
Referencing : The chemical shift axes are referenced to the residual solvent signal or an internal standard.
-
Peak Picking and Integration : Cross-peaks are identified, and their volumes can be integrated, although quantitative analysis in 2D NMR is not as straightforward as in 1D NMR.
Interpretation involves systematically analyzing the correlations within and between the different 2D spectra to build up the molecular structure piece by piece. For example, a COSY spectrum can be used to trace out proton-proton coupling networks, an HSQC spectrum will then anchor these protons to their respective carbons, and finally, an HMBC spectrum will connect these fragments through long-range correlations.
By judiciously applying this suite of 2D NMR experiments, researchers can confidently determine the structure of newly synthesized derivatives, ensuring the integrity of their compounds and advancing their research and development endeavors.
References
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. scribd.com [scribd.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. nmr.chem.ucsb.edu [nmr.chem.ucsb.edu]
Safety Operating Guide
Proper Disposal of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate: A Procedural Guide
For Immediate Release
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate. This information is critical for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on guidelines for structurally similar piperidine and carboxylate derivatives and general principles of hazardous waste management.
Core Safety Principles and Hazard Assessment
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE protocol is mandatory when handling this compound in any form.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. | Provides a barrier against dermal absorption. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles. |
| Lab Coat | A dedicated laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. | Avoids inhalation of any potential dust or aerosols. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Containment
-
Identify Waste Type: Determine if the waste is a solid (pure compound, contaminated labware) or a liquid (solutions in organic solvents).
-
Select Appropriate Container:
-
Solid Waste: Collect in a clearly labeled, durable, and sealable plastic or glass container. Ensure the container is compatible with the chemical.
-
Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container with a secure screw-on cap. Do not use containers with corks or parafilm as a primary seal. The container must be compatible with the solvent used.
-
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name: "this compound," and any solvents present with their approximate concentrations.
Step 2: Waste Accumulation and Storage
-
Designated Storage Area: Store the sealed hazardous waste container in a designated and clearly marked satellite accumulation area within the laboratory.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Segregation: Ensure the waste container is stored separately from incompatible materials, particularly strong acids, bases, and oxidizing agents.
Step 3: Arranging for Professional Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or equivalent safety office to schedule a pickup for the hazardous waste.
-
Provide Information: Be prepared to provide the EHS department with the full chemical name and the quantity of the waste.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.
Experimental Protocols Cited
The disposal procedures outlined above are derived from established general protocols for handling laboratory chemical waste from sources such as the Environmental Protection Agency (EPA) and university EHS guidelines. These guidelines are based on the principles of chemical compatibility, waste segregation, and proper containment to minimize risk to personnel and the environment.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Personal protective equipment for handling Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate
Essential Safety and Handling Guide for Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally related piperidine derivatives and general laboratory safety principles.[1][2] It is imperative to handle this compound with caution, assuming it may possess irritant, and potentially toxic, properties.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is the first and most critical line of defense when handling this compound. The minimum required PPE is outlined below.[3][4][5]
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[3][5] | Protects against splashes and airborne particles that can cause serious eye irritation.[6] Safety glasses must be worn beneath a face shield.[3] |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves.[2][3] | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately if contaminated.[2][3] |
| Body Protection | A dedicated, disposable or non-disposable laboratory coat, fully buttoned.[2][5] | Prevents contamination of personal clothing and skin.[5] |
| Respiratory Protection | To be used in a certified chemical fume hood. A respirator may be necessary if there is a risk of aerosol formation.[2] | Minimizes inhalation of potentially harmful vapors or aerosols. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to ensure safety.
2.1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.[2][7]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]
-
Spill Kit: A spill kit containing absorbent materials (e.g., sand, diatomaceous earth) should be available in the immediate vicinity.[7]
2.2. Handling the Compound:
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Container Inspection: Carefully inspect the container for any damage or leaks before opening.
-
Dispensing: Handle and open the container with care.[7] Avoid generating dust or aerosols.[2] Use appropriate tools (e.g., spatula, scoop) for transferring the solid.
-
Weighing: If weighing is required, perform this task within the chemical fume hood.
-
In Solution: When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin.[7] Decontaminate all work surfaces.
2.3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
-
The storage area should be clearly marked with appropriate hazard warnings.
Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be disposed of accordingly.[2][7]
3.1. Waste Segregation:
-
Solid Waste: Dispose of contaminated consumables (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled liquid hazardous waste container.[2] Do not mix with other waste streams.[2]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container labeled for hazardous waste.[2]
3.2. Container Management:
-
Keep all hazardous waste containers securely sealed when not in use.[2]
-
Label containers clearly with the full chemical name and relevant hazard symbols.[2] Do not use abbreviations.[2]
3.3. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through a licensed hazardous waste disposal contractor.[2]
Emergency Procedures
4.1. Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.[2][7]
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and cleaning agent.[2]
-
Ventilate the affected area.[7]
4.2. Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. westlab.com.au [westlab.com.au]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
